molecular formula C10H14O3 B1441487 4-Hydroxy-6-pentylpyran-2-one CAS No. 81017-02-9

4-Hydroxy-6-pentylpyran-2-one

Cat. No.: B1441487
CAS No.: 81017-02-9
M. Wt: 182.22 g/mol
InChI Key: YIXLDRQOKWESBI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-pentylpyran-2-one (CAS 81017-02-9), also known as pentyl diacetate lactone (PDAL), is a heterocyclic compound with the molecular formula C 10 H 14 O 3 and a molecular weight of 182.22 g/mol . It belongs to the class of 4-hydroxy-2-pyrones, which are versatile polyketide structures widely distributed in nature and known for their significant biological activities . This compound is of considerable interest in agricultural and microbiological research due to its pronounced antifungal properties. Studies on related α-pyrone compounds, such as 6-pentyl-2H-pyran-2-one, have demonstrated high efficacy in inhibiting plant pathogenic fungi like Rhizoctonia solani and Fusarium moniliforme . These findings suggest its potential as a lead compound for the development of novel biofungicides, offering an environmentally friendly alternative to synthetic chemicals for crop protection . Beyond its antifungal applications, the 4-hydroxy-2-pyrone scaffold is a recognized pharmacophore present in numerous biologically active molecules. Research indicates that 2-pyranone derivatives, in general, exhibit a broad spectrum of pharmacological activities, including serving as HIV protease inhibitors, anticonvulsants, antimicrobials, and antitumor agents . As a polyketide, this compound is also a valuable building block in synthetic organic chemistry, serving as a precursor for the synthesis of diverse and complex intermediates . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-pentylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-3-4-5-9-6-8(11)7-10(12)13-9/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXLDRQOKWESBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715796
Record name 4-Hydroxy-6-pentyl-2H-pyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81017-02-9
Record name 4-Hydroxy-6-pentyl-2H-pyran-2-one
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Record name 4-hydroxy-6-pentyl-2H-pyran-2-one
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Foundational & Exploratory

4-Hydroxy-6-pentylpyran-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Hydroxy-6-pentylpyran-2-one

Introduction

The 4-hydroxy-2-pyrone scaffold is a privileged structure in medicinal chemistry and natural product research. These heterocyclic compounds are a class of polyketides widely distributed in nature, found in organisms ranging from bacteria and fungi to plants.[1][2] Their biological significance is vast, with derivatives exhibiting a wide spectrum of activities, making them attractive targets for synthesis and modification.[1][2] this compound is a notable member of this family, characterized by a C-6 pentyl substituent.[3] As a polyketide metabolite, it represents a fascinating intersection of biosynthesis and chemical functionality, offering potential applications in drug development and agriculture.[3][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and biological activities, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is systematically known as This compound .[3] It is a pyranone derivative where the 2H-pyran-2-one core is substituted with a hydroxyl group at position 4 and a pentyl group at position 6.[3]

Chemical Structure

The molecular structure consists of a six-membered α,β-unsaturated lactone ring, which imparts significant chemical reactivity. The presence of the C-4 hydroxyl group allows for keto-enol tautomerism, a characteristic feature of this class of compounds that influences their electronic properties and reactivity.[5][6]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The dual nature of the molecule—conferred by the polar hydroxyl group and the nonpolar pentyl chain—governs its solubility, allowing for solubility in a range of polar and non-polar organic solvents.[4]

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₀H₁₄O₃[3][4]
Molecular Weight 182.22 g/mol [3][4]
Exact Mass 182.094294304 Da[3]
CAS Number 81017-02-9[3][4]
InChIKey YIXLDRQOKWESBI-UHFFFAOYSA-N[3]
Canonical SMILES CCCCCC1=CC(=CC(=O)O1)O[3]
XLogP3 2.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 46.5 Ų[3]
Appearance Colorless to pale yellow liquid with a pleasant odor[4]

Spectroscopic Profile

Definitive structural elucidation and purity assessment rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[3] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. The fragmentation pattern would likely involve the loss of the pentyl chain, cleavage of the pyranone ring, and other characteristic fragmentations that can be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous pyrones.[7][8]

  • ¹H NMR: The spectrum is expected to show distinct signals for the two vinyl protons on the pyranone ring, typically as doublets in the region of 5.5-6.5 ppm. The enolic hydroxyl proton would appear as a broad singlet, with its chemical shift being solvent-dependent. The pentyl chain would produce a series of multiplets, including a characteristic triplet for the terminal methyl group around 0.9 ppm.

  • ¹³C NMR: The spectrum would feature ten distinct carbon signals. The carbonyl carbon of the lactone is expected to be the most downfield signal, typically >160 ppm. The olefinic carbons of the ring would appear in the 90-160 ppm range, with the carbon bearing the hydroxyl group being significantly deshielded. The carbons of the pentyl chain would resonate in the aliphatic region (<40 ppm).

Vibrational Spectroscopy (IR)

Infrared spectroscopy is instrumental in identifying key functional groups.[5][6] The IR spectrum of this compound would be characterized by:

  • A strong absorption band for the lactone carbonyl (C=O) stretching, typically around 1700-1730 cm⁻¹.

  • Bands corresponding to C=C stretching of the pyranone ring in the 1550-1650 cm⁻¹ region.

  • A broad O-H stretching band from the hydroxyl group, centered around 3200-3400 cm⁻¹.

  • C-H stretching bands from the pentyl group just below 3000 cm⁻¹.

Natural Occurrence and Synthesis

Natural Occurrence and Biosynthesis

4-Hydroxy-2-pyrones are classic examples of polyketide secondary metabolites.[2] While this compound is classified as a metabolite, its specific natural sources are not as extensively documented as its close analog, 6-pentyl-2H-pyran-2-one (6-PP), which is famously produced by fungi of the Trichoderma genus and is responsible for their characteristic coconut-like aroma.[3][9][10] Compounds of this class are known products of Type III Polyketide Synthases (PKS).[11]

The biosynthesis is proposed to occur via the polyketide pathway, involving the iterative condensation of acetyl-CoA with four molecules of malonyl-CoA, followed by cyclization.

G acetyl_coa Acetyl-CoA (Starter) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA (Extender) malonyl_coa->pks chain Linear Polyketide Intermediate pks->chain Iterative Condensation cyclization Intramolecular Cyclization (Lactonization) chain->cyclization product This compound cyclization->product Release G start Fungal Culture (e.g., Trichoderma sp.) extract Liquid-Liquid Extraction (Ethyl Acetate) start->extract concentrate Concentration (Rotary Evaporation) extract->concentrate purify Silica Gel Chromatography (Optional) concentrate->purify analyze GC-MS & NMR Analysis concentrate->analyze Direct Analysis purify->analyze

Sources

4-Hydroxy-6-pentylpyran-2-one IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Hydroxy-6-pentylpyran-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a molecule of significant interest in natural product chemistry and drug discovery. We will delve into its chemical identity, synthesis, biological relevance, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Pyran-2-one Scaffold

The pyran-2-one (or α-pyrone) moiety is a privileged heterocyclic scaffold widely distributed in nature, found in an array of natural products from plants, fungi, and bacteria.[1][2] These compounds are not mere metabolic curiosities; they exhibit a vast spectrum of biological activities, including antifungal, antibiotic, cytotoxic, and anti-inflammatory properties.[3][4] This inherent bioactivity makes the pyran-2-one core an attractive starting point for the development of novel therapeutic agents.[5]

One such molecule is this compound. While less ubiquitous than some of its analogues, its specific substitution pattern and role as a bacterial metabolite present unique opportunities for scientific investigation. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for its study.

Core Compound Identification

A precise understanding of a molecule's identity is the foundation of all subsequent research.

  • IUPAC Name: The systematically assigned name for this compound is This compound .[6]

  • CAS Number: It is cataloged under the Chemical Abstracts Service registry number 81017-02-9 .[6][7][8]

The structure, illustrated below, consists of a six-membered unsaturated lactone ring (the 2H-pyran-2-one core) substituted with a hydroxyl group at the C4 position and a pentyl group at the C6 position.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

Quantitative data is crucial for identification, quality control, and experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[6][8]
Molecular Weight 182.22 g/mol [6][8]
Appearance Light Beige Solid[8]
Storage 2-8°C Refrigerator[8]
Analytical Characterization

The identity and purity of this compound are confirmed through standard analytical techniques.

  • Mass Spectrometry (MS): GC-MS analysis is a primary tool for identification. The compound's mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would reveal signals corresponding to the protons on the pentyl chain, the vinylic protons on the pyranone ring, and the hydroxyl proton.

    • ¹³C NMR: Would show distinct peaks for the carbonyl carbon, the enol carbon, the carbons of the pyranone ring, and the five carbons of the pentyl side chain.[6]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those for the hydroxyl (O-H) group, the lactone carbonyl (C=O) group, and C=C double bonds within the ring.[5]

Synthesis and Biosynthesis: Pathways to the Core

Understanding how a molecule is formed, both in the lab and in nature, provides critical context for its study and application.

Chemical Synthesis Approaches

While a specific, dedicated synthesis for this compound is not extensively documented, its structure lends itself to established methods for 4-hydroxy-2-pyrone synthesis. These are typically polyketide-type cyclizations.[9] A common strategy involves the condensation of a β-keto ester with an acylating agent, followed by an intramolecular cyclization and dehydration.

For instance, a plausible synthetic route could involve the reaction of a pentyl-substituted β-keto-lactone precursor which, upon treatment with a suitable acid or base catalyst, would undergo cyclization to form the desired pyranone ring. The choice of catalyst is critical; it must be strong enough to promote cyclization without causing degradation of the sensitive pyranone product.

G A Pentyl-substituted β-keto ester + Acylating Agent B Condensation Reaction A->B C Acyclic Polyketo Intermediate B->C D Intramolecular Cyclization (Acid/Base Catalysis) C->D E This compound D->E

Caption: Conceptual workflow for chemical synthesis.

Natural Biosynthesis

Significantly, 4-hydroxy-6-pentyl-2H-pyran-2-one has been identified as a product of Type III Polyketide Synthases (PKSs) in Mycobacterium tuberculosis.[8] PKSs are enzymatic assembly lines that construct complex molecules from simple acyl-CoA precursors. In this case, the biosynthesis likely involves the iterative condensation of malonyl-CoA extender units with a starter unit, followed by a final cyclization to release the pyranone product.

This biosynthetic origin is of high interest to drug development professionals. The fact that it is produced by a major human pathogen suggests it may play a role in the organism's lifecycle or virulence, making the pathway a potential target for novel anti-tubercular agents.

Biological Activity and Therapeutic Potential

The pyran-2-one scaffold is a wellspring of biological activity.[3][4] While this specific molecule is not as extensively studied as some analogues like 6-pentyl-α-pyrone (6-PP), we can infer its potential from the broader class of compounds.

  • Antimicrobial Properties: 6-PP, a closely related compound lacking the 4-hydroxy group, exhibits potent antifungal activity against various plant pathogens like Fusarium oxysporum.[1][2] It is plausible that this compound shares some of these antimicrobial properties. The hydroxyl group could potentially modulate this activity, either enhancing or diminishing it, by altering the molecule's polarity and ability to interact with biological targets.

  • Role in Pathogenesis: As a metabolite of M. tuberculosis, its function is an open area of research.[8] It could serve as a signaling molecule, a virulence factor, or a component of the bacterium's defense mechanisms. Understanding its role is a key objective for tuberculosis research.

  • Other Potential Applications: Some sources suggest that the compound may be useful as a reactive intermediate in the synthesis of various drugs or even as a component in optical sensors for determining blood pH levels.[7]

Experimental Protocols: A Practical Framework

Here we outline a generalized protocol for the analysis and bioactivity screening of this compound.

Protocol 1: Analytical Characterization by HPLC-MS
  • Sample Preparation: Dissolve the solid compound in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL. Prepare serial dilutions for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule. Confirm the isotopic pattern.

Causality: This method separates the compound from potential impurities based on polarity and provides high-confidence identification through accurate mass measurement. Formic acid is used to improve ionization efficiency.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized suspension of a fungal strain (e.g., Candida albicans or a plant pathogen) in RPMI-1640 medium.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate, with final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus + medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Trustworthiness: This protocol is a standardized method (based on CLSI guidelines) for determining antimicrobial activity, ensuring that the results are reproducible and comparable to other studies.

Safety and Handling

According to available safety data, this compound presents the following hazards:

  • Causes skin irritation (H315).[6]

  • Causes serious eye irritation (H319).[6]

  • May cause respiratory irritation (H335).[6]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Directions

This compound stands at the intersection of natural product chemistry, chemical synthesis, and microbiology. Its identification as a metabolite from M. tuberculosis provides a compelling reason for further investigation. Future research should focus on:

  • Elucidating its precise biological function in M. tuberculosis.

  • Conducting broader screening to fully characterize its antimicrobial spectrum and cytotoxic properties.

  • Developing and optimizing a scalable synthetic route to enable more extensive biological and pharmacological studies.

This molecule represents a promising, yet underexplored, lead structure. The insights and protocols provided in this guide offer a solid foundation for scientists to unlock its full potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54686804, 4-Hydroxy-6-pentyl-2H-pyran-2-one. Available at: [Link]

  • Scifiniti (2024). 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Available at: [Link]

  • Pharmaffiliates (n.d.). 4-Hydroxy-6-pentyl-2H-pyran-2-one. CAS No: 81017-02-9. Available at: [Link]

  • Inxight Drugs (n.d.). TETRAHYDRO-4-HYDROXY-6-PENTYL-2H-PYRAN-2-ONE, (4R,6R)-. Available at: [Link]

  • Frontiers (2024). Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Available at: [Link]

  • Synthesis and biological activities of some fused pyran derivatives (2011). Der Pharma Chemica. Available at: [Link]

  • Inxight Drugs (n.d.). Tetrahydro-4-hydroxy-6-pentyl-2H-pyran-2-one, (4R,6R)-. Available at: [Link]

  • Moreno-Ruiz, M. et al. (2024). Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Frontiers in Microbiology. Available at: [Link]

  • Inxight Drugs (n.d.). Tetrahydro-4-hydroxy-6-pentyl-2H-pyran-2-one. Available at: [Link]

  • Permyakov, V.V. et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

  • Giraud, M. & Andriamialisoa, Z. (2001). Method for the synthesis of 6n-pentyl-2h-pyran-2-one. Google Patents.
  • Parker, S.R. et al. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Technical Guide: Natural Sources and Biosynthetic Origins of 4-Hydroxy-6-pentylpyran-2-one in Fungal Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Natural Sources of 4-Hydroxy-6-pentylpyran-2-one in Fungi Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as 4-hydroxy-6-pentyl-2-pyrone) is a specialized polyketide metabolite distinct from the more ubiquitous volatile 6-pentyl-alpha-pyrone (6-PP). While 6-PP is renowned for its coconut aroma and production by Trichoderma species, the 4-hydroxy variant represents a specific structural class often associated with "derailment" products of Type III polyketide synthases (PKS) or as a scaffold for complex secondary metabolites like lachnelluloic acid.

This guide provides a rigorous analysis of the fungal sources, biosynthetic mechanisms, and isolation protocols for this compound. It serves as a critical resource for researchers investigating polyketide biochemistry, antifungal drug discovery, and metabolic engineering.

Chemical Profile & Biosynthetic Logic

Structural Identity
  • IUPAC Name: 4-hydroxy-6-pentyl-2H-pyran-2-one[1]

  • Core Scaffold:

    
    -Pyrone (2-pyrone)
    
  • Key Features:

    • C4-Hydroxyl Group: Provides acidic character and tautomeric potential (enol/keto forms).

    • C6-Pentyl Chain: Derived from a hexanoyl-CoA starter unit, imparting lipophilicity.

    • Biosynthetic Class: Triketide pyrone (Acetate-polymalonate pathway).

Biosynthetic Mechanism: The Type III PKS Pathway

Unlike the highly reducing PKS pathway that generates 6-PP, the formation of this compound typically involves a non-reducing Type III PKS mechanism. The enzyme catalyzes the condensation of a starter unit (Hexanoyl-CoA) with two extender units (Malonyl-CoA), followed by cyclization.

Mechanism:

  • Priming: PKS active site is primed with Hexanoyl-CoA (C6).

  • Elongation: Two decarboxylative condensations with Malonyl-CoA add 4 carbons.

  • Cyclization: The resulting C10-triketide intermediate undergoes C-O cyclization (lactonization) rather than C-C cyclization (which would yield phenols like olivetol).

Biosynthesis cluster_inputs Substrates Hex Hexanoyl-CoA (Starter Unit) PKS Type III PKS (e.g., CsyB, PKS12) Hex->PKS Mal 2x Malonyl-CoA (Extender Units) Mal->PKS Inter Linear C10-Triketide Intermediate PKS->Inter Condensation Cyclization Lactonization (C1-O-C5 Cyclization) Inter->Cyclization Product This compound Cyclization->Product Release

Figure 1: Type III PKS biosynthetic pathway for this compound formation.

Primary Fungal Sources

While less common than its non-hydroxylated counterpart, this compound is produced by specific fungal genera, often as a precursor to more complex acylated metabolites or as a glycoside.

Lachnellula fuscosanguinea

This ascomycete is the most authoritative natural source of the 4-hydroxy-6-pentyl-2-pyrone scaffold. It produces the compound primarily in acylated forms, which are potent antifungal agents.

  • Key Metabolite: Lachnelluloic Acid (4-hydroxy-3-octanoyl-6-pentyl-5,6-dihydro-2-pyrone).[2]

  • Relevance: The 4-hydroxy-6-pentyl-2-pyrone core is the structural backbone. Deacylation or specific fermentation conditions can yield the free pyrone.

  • Bioactivity: Strong antagonism against Ceratocystis ulmi (Dutch elm disease pathogen).[3][4][5]

Metarhizium species (e.g., Metarhizium sp. P2100)

Entomopathogenic fungi like Metarhizium are rich sources of glycosylated secondary metabolites.[6]

  • Form: Glycosides of 4-hydroxy-6-pentyl-2-pyrone.[6][7]

  • Detection: Often identified via LC-MS/MS analysis of crude extracts where the sugar moiety is cleaved, releasing the aglycone (4-hydroxy-6-pentyl-2-pyrone).

Aspergillus oryzae (Enzymatic Source)

While A. oryzae is a model organism, it possesses the CsyB enzyme, a unique Type III PKS.

  • Mechanism: CsyB is capable of "one-pot" formation of 3-acyl-4-hydroxy-6-alkyl-alpha-pyrones.[8]

  • Significance: When supplied with hexanoyl-CoA in vitro or in engineered strains, CsyB efficiently synthesizes the 4-hydroxy-6-pentyl-2-pyrone scaffold.

Trichoderma species (Differentiation Note)
  • Clarification: Trichoderma (e.g., T. harzianum, T. viride) is the industrial source of 6-pentyl-alpha-pyrone (6-PP) .[9][10]

  • Distinction: 6-PP lacks the 4-hydroxyl group. However, 4-hydroxy variants can appear as minor metabolites or degradation products in aged cultures, though they are not the primary volatile product.

Isolation & Extraction Protocols

The isolation of this compound requires differentiation from the more volatile non-hydroxy pyrones. The presence of the 4-OH group increases polarity and acidity, necessitating specific pH adjustments during extraction.

Extraction Workflow

Protocol for Lachnellula or Metarhizium Liquid Cultures:

  • Fermentation: Cultivate fungus in Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) for 14–21 days at 25°C (static or low agitation).

  • Filtration: Separate mycelium from culture broth.

  • Acidification: Adjust broth pH to 3.0–4.0 using 1N HCl. Crucial step: Protonates the 4-OH group, ensuring partition into the organic phase.

  • Solvent Partitioning: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (1:1 v/v, x3).

  • Purification: Silica gel column chromatography.

Table 1: Physicochemical Properties for Identification

PropertyData / Value
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
UV Absorption (

)
~280–290 nm (Methanol)
Solubility Soluble in MeOH, EtOAc, DMSO; Poorly soluble in water
Key MS Fragment m/z 183 [M+H]⁺; Loss of pentyl chain fragments
Appearance White to off-white crystalline solid
Purification Logic (DOT Diagram)

Extraction Culture Fungal Liquid Culture (14-21 Days) Filter Filtration (Separate Mycelium/Broth) Culture->Filter Acid Acidification (pH 3.0) Protonate 4-OH group Filter->Acid Broth Extract Solvent Extraction (Ethyl Acetate) Acid->Extract Organic Organic Phase (Contains Pyrone) Extract->Organic Dry Evaporation & Drying (Crude Extract) Organic->Dry Chrom Silica Gel Chromatography Gradient: Hexane -> EtOAc Dry->Chrom Pure Purified this compound Chrom->Pure

Figure 2: Optimized extraction and purification workflow for 4-hydroxy-pyrones.

Analytical Characterization

To validate the identity of the isolated compound, researchers must distinguish it from isomers (e.g., 2-hydroxy-4-pyrone tautomers) and related analogs.

Mass Spectrometry (GC-MS / LC-MS)
  • GC-MS: Requires derivatization (TMS) due to the polar hydroxyl group.

    • TMS-Derivative: Look for M+ + 72 (TMS group).

  • LC-MS (ESI): Preferred method.

    • Positive Mode: [M+H]⁺ = 183.

    • Negative Mode: [M-H]⁻ = 181 (Strong signal due to acidic 4-OH).

NMR Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃):

    • 
       ~6.0 ppm:  Olefinic proton at C3.
      
    • 
       ~2.5 ppm:  Triplet for 
      
      
      
      -methylene of the pentyl chain.
    • 
       ~0.9 ppm:  Terminal methyl of the pentyl group.
      
    • 
       ~11.0+ ppm:  Broad singlet for 4-OH (if not exchanged).
      

References

  • Ayer, W. A., & Figueroa-Villar, J. D. (1985).[4] Metabolites of Lachnellula fuscosanguinea (Rehm).[3][4][11][12] Part 1. The isolation, structure determination, and synthesis of lachnelluloic acid.[3][4][12] Canadian Journal of Chemistry, 63(6), 1161–1165. Link

  • Hashimoto, M., et al. (2010).

    
    -Ketoacyl Units by the Fungal Type III Polyketide Synthase CsyB.[8] Journal of Biological Chemistry, 285, 27770-27781. Link
    
  • Taura, F., et al. (2016). Biosynthesis of phytocannabinoids. In: Cannabinoids in Nature and Medicine, Wiley-VCH. (Discusses 4-hydroxy-6-pentyl-2-pyrone as a derailment product analogous to fungal systems).
  • Serrano-Carreón, L., et al. (2004). Production of 6-pentyl-alpha-pyrone by Trichoderma harzianum in solid-state fermentation.[9][10] Process Biochemistry, 39(11), 1845-1851. (Context for 6-PP vs 4-OH variants).

  • Kozlovskii, A. G., et al. (2013). Metabolites of fungi of the genus Penicillium isolated from permafrost. Applied Biochemistry and Microbiology, 49, 363–369.

Sources

Spectroscopic Characterization of 4-Hydroxy-6-pentylpyran-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 4-Hydroxy-6-pentylpyran-2-one. As a compound of interest in various research fields, including natural products and medicinal chemistry, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and further development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for spectroscopic analysis.

Introduction to this compound and its Structural Elucidation

This compound is a member of the 2-pyranone class of heterocyclic compounds.[1] Its structure features a six-membered lactone ring with a hydroxyl group at the 4-position and a pentyl substituent at the 6-position. The arrangement of conjugated double bonds, a carbonyl group, and an enol moiety gives rise to a unique electronic and structural profile that can be effectively probed using a suite of spectroscopic methods.

The unequivocal characterization of this molecule is paramount and is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive and validated structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for observing exchangeable protons like the hydroxyl proton.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The spectral width should be set to encompass the expected chemical shift range (approximately 0-12 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Expected ¹H NMR Data (based on analysis of similar structures):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~5.4s-1H
H-5~5.9s-1H
-OH8.0 - 10.0br s-1H
-CH₂- (alpha to ring)~2.4t~7.52H
-CH₂- (beta, gamma)1.2 - 1.6m-4H
-CH₂- (delta)1.2 - 1.6m-2H
-CH₃~0.9t~7.03H

Note: The chemical shifts are predictive and can vary based on solvent and concentration. The hydroxyl proton is often broad and may exchange with residual water in the solvent.

Causality Behind Experimental Choices:

  • A high-field NMR (≥400 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the multiplets of the pentyl chain.

  • The use of a deuterated solvent is mandatory to avoid a large solvent signal that would overwhelm the analyte signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: A broadband probe is used to observe the ¹³C nucleus.

  • Data Acquisition: A proton-decoupled sequence is standard, which results in singlets for all carbon atoms, simplifying the spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (C=O)~165
C-4 (C-OH)~168
C-6 (C-pentyl)~160
C-3~90
C-5~100
-CH₂- (alpha to ring)~35
-CH₂- (beta)~25
-CH₂- (gamma)~31
-CH₂- (delta)~22
-CH₃~14

Note: While a complete experimental spectrum for the target molecule is not publicly available, these shifts are based on data from similar pyranone structures and established NMR principles.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretchHydroxyl group (-OH)
3100 - 3000C-H stretchsp² C-H (vinylic)
2955, 2870C-H stretchsp³ C-H (alkyl)
1720 - 1700C=O stretchα,β-unsaturated lactone
1650 - 1600C=C stretchRing C=C
1580 - 1550C=C stretchRing C=C
1465, 1380C-H bendAlkyl CH₂ and CH₃
1250 - 1150C-O stretchLactone C-O

Interpretation Insights: The IR spectrum provides several key diagnostic peaks. A broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. The position of the carbonyl stretch (around 1710 cm⁻¹) confirms the presence of an α,β-unsaturated lactone, which is typically at a lower frequency than a saturated ester or lactone due to resonance. The presence of both sp² and sp³ C-H stretches further corroborates the overall structure. The analysis of the vibrational spectra of similar pyrones supports these assignments.[3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is suitable for volatile and thermally stable compounds.

  • Ionization: Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺˙): For this compound (C₁₀H₁₄O₃), the expected exact mass is 182.0943 g/mol .[1] In a high-resolution mass spectrometer, observing this mass would confirm the molecular formula. In a low-resolution instrument, a peak at m/z 182 would be expected.

  • Key Fragmentation Pathways: While a detailed experimental fragmentation is not available, based on the structure and general fragmentation rules for similar compounds, the following key fragments can be anticipated:

    • Loss of the pentyl chain: Cleavage of the bond between the pyranone ring and the pentyl group would lead to a significant fragment.

    • Retro-Diels-Alder reaction: The pyranone ring might undergo characteristic retro-Diels-Alder fragmentation.

    • Loss of CO and CO₂: Common losses from lactone-containing compounds.

Visualization of Molecular Structure and Fragmentation:

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound

A potential fragmentation pathway in mass spectrometry is illustrated below.

Fragmentation M [C10H14O3]+• m/z = 182 F1 [M - C5H11]+• m/z = 111 M->F1 - •C5H11 (Pentyl radical) F2 [M - CO]+• m/z = 154 M->F2 - CO F3 [M - C4H8]+• m/z = 126 M->F3 McLafferty Rearrangement

Sources

Preliminary Biological Activity Screening of 4-Hydroxy-6-pentylpyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward immunometabolism and anti-virulence strategies, polyketide derivatives and alpha-pyrones have emerged as highly privileged scaffolds. 4-Hydroxy-6-pentylpyran-2-one (4-HPP) —a structurally distinct acyl-pyrone—functions at the critical intersection of lipid biosynthesis and immune receptor signaling[1].

Historically recognized as a metabolic derailment product of type III polyketide synthases (PKS) and mammalian fatty acid synthase (FAS), recent paradigm-shifting data reveals that medium-chain acyl-pyrones act as potent agonists for the semi-orphan G-protein-coupled receptor GPR84 [2]. Furthermore, related pyrone derivatives demonstrate profound anti-biofilm and anti-virulence properties against critical pathogens such as Vibrio cholerae [3].

This whitepaper provides a senior-level, self-validating framework for the preliminary biological screening of 4-HPP. By coupling target-based biochemical assays with phenotypic anchoring, we establish a rigorous methodology to quantify its dual-pathway efficacy.

Mechanistic Rationale & Target Pathways

To design an effective screening cascade, we must first establish the causality of 4-HPP's biological interactions. 4-HPP exerts its primary effects through two distinct but complementary nodes:

  • Metabolic Modulation (FAS Inhibition): As an acyl-pyrone, 4-HPP mimics the intermediate states of lipid biosynthesis. High localized concentrations of 4-HPP exert feedback inhibition on Fatty Acid Synthase (FAS), starving rapidly dividing cells or pathogens of essential phospholipids.

  • Immunometabolic Signaling (GPR84 Agonism): 4-HPP acts as a signaling lipid. It directly binds to GPR84 on macrophages, triggering intracellular calcium (

    
    ) mobilization. This activates downstream pro-inflammatory and phagocytic pathways, linking metabolic state to immune surveillance.
    

Mechanism cluster_FAS Metabolic Modulation cluster_GPR Immunometabolic Signaling HPP This compound (4-HPP) FAS Fatty Acid Synthase (FAS) HPP->FAS Inhibits GPR GPR84 Receptor HPP->GPR Agonist Lipid Lipid Biosynthesis (Phospholipids) FAS->Lipid Catalyzes Ca Intracellular Ca2+ Mobilization GPR->Ca Activates Immune Macrophage Activation & Phagocytosis Ca->Immune Triggers

Fig 1. Mechanistic pathways of 4-HPP modulating FAS inhibition and GPR84 activation.

Core Screening Directives & Experimental Workflows

To ensure scientific integrity, every assay in this workflow is designed as a self-validating system . This means incorporating orthogonal readouts (e.g., checking cell viability alongside biofilm inhibition) and strict Z'-factor quality controls to eliminate false positives caused by compound aggregation or assay interference.

Workflow Prep Compound Prep (4-HPP in DMSO) Assay1 Target-Based FAS Inhibition (NADPH Readout) Prep->Assay1 Assay2 Target-Based GPR84 Activation (Ca2+ Fluo-4 AM) Prep->Assay2 Assay3 Phenotypic Anti-biofilm (V. cholerae) Prep->Assay3 Data Hit Validation & Z'-Factor Analysis Assay1->Data Assay2->Data Assay3->Data

Fig 2. Orthogonal screening workflow integrating target-based and phenotypic assays.

Protocol 1: Target-Based FAS Inhibition (Kinetic NADPH Assay)

Causality & Logic: Fatty acid synthase utilizes NADPH as a reducing agent during the iterative condensation of malonyl-CoA. By kinetically monitoring the oxidation of NADPH to


, we obtain a direct, label-free, and real-time quantification of FAS enzymatic activity.
Step-by-Step Methodology: 
  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT).

  • Enzyme Addition: Add 0.5 µg of recombinant human FAS to a UV-transparent 96-well microplate.

  • Compound Incubation: Add 4-HPP (titrated from 0.1 µM to 100 µM in 1% DMSO final concentration). Incubate for 15 minutes at 37°C. Include Orlistat (10 µM) as a positive control for inhibition.

  • Substrate Initiation: Initiate the reaction by adding a substrate mixture yielding final concentrations of 100 µM NADPH, 30 µM acetyl-CoA, and 100 µM malonyl-CoA.

  • Kinetic Readout: Immediately read absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Self-Validation: Calculate the slope of the linear phase of NADPH depletion. An acceptable assay must yield a

    
     between the DMSO vehicle control and the Orlistat control.
    
Protocol 2: GPR84 Activation ( Mobilization Assay)

Causality & Logic: GPR84 is a


-coupled receptor. Agonism leads to phospholipase C (PLC) activation and rapid release of intracellular calcium. Using the fluorogenic dye Fluo-4 AM provides a highly sensitive, transient readout that definitively proves receptor engagement [2].
Step-by-Step Methodology: 
  • Cell Culture: Seed RAW 264.7 macrophages (endogenously expressing GPR84) at 50,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Wash cells with HBSS. Add 4 µM Fluo-4 AM dye supplemented with 0.04% Pluronic F-127. Incubate in the dark for 45 minutes at 37°C.

  • De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for 20 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Compound Addition & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject 4-HPP (0.01 µM to 50 µM). Record fluorescence continuously (Ex 488 nm / Em 520 nm) for 3 minutes.

  • Self-Validation: Use 6-OAU (1 µM) as a positive control agonist. To prove target specificity, pre-incubate a parallel set of wells with the GPR84 antagonist GLPG1205 (10 µM) for 15 minutes prior to 4-HPP addition; this must abolish the calcium flux.

Protocol 3: Phenotypic Anti-Biofilm Screening (Vibrio cholerae)

Causality & Logic: While biochemical assays prove target engagement, phenotypic assays prove cellular penetration and functional efficacy. Alkyl-pyrones derived from marine actinobacteria have shown potent anti-virulence activity by disrupting quorum sensing (QS) and biofilm formation without merely acting as broad-spectrum bactericides [3]. Step-by-Step Methodology:

  • Inoculum Preparation: Culture Vibrio cholerae (e.g., HYR14 strain) in Luria-Bertani (LB) broth to an

    
     of 0.2.
    
  • Treatment: Dispense 100 µL of the bacterial suspension into a 96-well polystyrene plate. Add 4-HPP at varying concentrations (1 µg/mL to 256 µg/mL). Include EDTA as a positive anti-biofilm control.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Orthogonal Viability Check: Before staining, transfer 50 µL of the planktonic supernatant to a new plate and measure

    
    . Logic: If 
    
    
    
    is normal but biofilm is reduced, 4-HPP is a true anti-virulence agent, not just a toxic bactericide.
  • Crystal Violet Staining: Wash the original wells 3x with PBS to remove planktonic cells. Add 150 µL of 0.2% crystal violet for 20 minutes. Wash 3x with PBS and air dry.

  • Quantification: Solubilize the bound dye with 33% acetic acid and measure absorbance at 595 nm.

Quantitative Data Presentation & Hit Validation

To ensure rigorous benchmarking, all experimental data must be evaluated against standardized quality control metrics. The table below outlines the expected pharmacological parameters and validation criteria for 4-HPP screening.

Assay CategoryTarget / ReadoutExpected Metric for 4-HPPPositive ControlNegative ControlRequired Z'-Factor
Biochemical FAS / NADPH Oxidation (

)

Orlistat (10 µM)1% DMSO Vehicle

Cell-Based GPR84 /

Flux (

)

6-OAU (1 µM)GLPG1205 Pre-treatment

Phenotypic V. cholerae Biofilm (

)

EDTA (50 mM)Untreated Culture

Orthogonal V. cholerae Planktonic (

)
No significant inhibitionCiprofloxacin (1 µg/mL)Untreated CultureN/A (Viability Check)

Note: MBIC = Minimum Biofilm Inhibitory Concentration.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54686804, 4-Hydroxy-6-pentyl-2H-pyran-2-one." PubChem, 2024. URL:[Link]

  • Dudkina, N., et al. "Human AKR1C3 Binds Agonists of GPR84 and Participates in an Expanded Polyamine Pathway." Cell Chemical Biology, vol. 32, no. 1, 2025, pp. 126-144.e18. URL:[Link]

  • Sarveswari, H. B., et al. "Exploration of Anti-infectives From Mangrove-Derived Micromonospora sp. RMA46 to Combat Vibrio cholerae Pathogenesis." Frontiers in Microbiology, vol. 11, 2020, 1393. URL:[Link]

Topic: Solubility and Stability of 4-Hydroxy-6-pentylpyran-2-one in Different Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

Welcome to this comprehensive guide on the characterization of 4-Hydroxy-6-pentylpyran-2-one. As a compound of interest, potentially arising from natural product synthesis or as a metabolite, understanding its fundamental physicochemical properties is paramount for any successful development program.[1][2] This document is structured not as a rigid protocol but as a strategic guide. My objective is to provide you with the causal logic behind experimental choices, enabling you to design robust, self-validating studies that generate trustworthy and actionable data. We will delve into the core principles of solubility and stability, treating them not as isolated parameters but as interconnected properties that dictate the developability of a molecule.

Molecular and Physicochemical Overview

Before embarking on any experimental work, a thorough understanding of the molecule's intrinsic properties is essential. This foundational knowledge allows us to anticipate its behavior and design more efficient and targeted experiments.

Chemical Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 81017-02-9[2]

  • Molecular Formula: C₁₀H₁₄O₃[1]

  • Molecular Weight: 182.22 g/mol [1][2]

  • Class: Pyranone, Polyketide[1]

Structural Analysis: The structure of this compound features several key functional groups that govern its solubility and stability:

  • α,β-Unsaturated Lactone (2-pyrone core): This is an ester within a cyclic system. Lactone rings, particularly when strained or activated, can be susceptible to hydrolysis under both acidic and basic conditions.

  • 4-Hydroxy Group: This enolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in polar protic solvents. Its acidity (pKa) will be a critical determinant of solubility and stability in different pH environments.

  • 6-Pentyl Group: This nonpolar alkyl chain imparts significant lipophilicity to the molecule, suggesting good solubility in nonpolar organic solvents and potentially limiting aqueous solubility.

The interplay between the hydrophilic hydroxyl group and the lipophilic pentyl chain makes this an amphipathic molecule, whose behavior in different solvent systems will be nuanced.

Solubility Profiling: Beyond a Single Number

Solubility is not a static value but a dynamic equilibrium that is highly dependent on the solvent system, temperature, and pH. A comprehensive solubility profile is critical for everything from designing synthesis workups to developing viable formulations.

Theoretical Considerations and Solvent Selection

The molecule's structure suggests a solubility profile that can be systematically explored. We select solvents to probe different types of intermolecular interactions:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These can engage in hydrogen bonding with the 4-hydroxy group. However, the pentyl chain may limit extensive solubility, especially in water.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These can accept hydrogen bonds and engage in dipole-dipole interactions. They are often good solvents for molecules of intermediate polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these will be driven by the lipophilic pentyl chain.

  • Biorelevant Media (e.g., Simulated Gastric/Intestinal Fluids): Essential for predicting in vivo dissolution behavior.

Experimental Workflow for Solubility Determination

The gold standard for determining equilibrium solubility is the shake-flask method . Its power lies in its simplicity and its direct measurement of a saturated solution at equilibrium. The causality is clear: by allowing excess solid to equilibrate with the solvent over an extended period, we ensure the measured concentration represents the true thermodynamic solubility limit under those conditions.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid This compound prep2 Add known volume of selected solvent prep1->prep2 to vial equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil analysis1 Filter to remove undissolved solid (e.g., 0.22 µm PVDF filter) equil->analysis1 analysis2 Dilute supernatant with mobile phase analysis1->analysis2 analysis3 Quantify concentration using validated HPLC-UV method analysis2->analysis3 result Solubility Data (e.g., mg/mL) analysis3->result Calculate solubility Stability_Workflow cluster_stress Stress Condition Application cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Interpretation s1 Solution of API in Stress Medium (e.g., 0.1 M HCl) inc Incubate at specified Temperature/Light (e.g., 60°C) s1->inc s2 Control Sample (API in solvent) s3 Blank (Stress Medium only) samp Sample at multiple time points (e.g., 2, 8, 24h) inc->samp a1 Neutralize sample if necessary samp->a1 a2 Analyze by Stability- Indicating HPLC-UV/MS a1->a2 a3 Calculate % Degradation & Mass Balance a2->a3 a4 Identify Degradation Pathways a3->a4

Sources

A Technical Guide to 4-Hydroxy-6-pentylpyran-2-one: A Bioactive Secondary Metabolite from Marine Fungi

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine environment represents a vast, largely untapped reservoir of biodiversity, with marine-derived fungi emerging as a particularly prolific source of novel secondary metabolites.[1][2][3] These organisms produce a remarkable array of structurally unique and biologically active compounds, many of which hold significant promise for pharmaceutical development.[4][5] This technical guide focuses on the α-pyrone class of secondary metabolites, with a specific emphasis on 4-hydroxy-6-pentylpyran-2-one. While its close analog, 6-pentyl-α-pyrone (6-PP), is a well-documented metabolite from terrestrial fungi with potent bioactivities, the hydroxylated variant represents an intriguing target for discovery within marine fungal strains.[6][7] This document provides a comprehensive overview of the chemical nature of this compound, its putative biosynthetic origins via the polyketide pathway, detailed protocols for its isolation and characterization, and a framework for evaluating its therapeutic potential based on the activities of related compounds.

Part 1: The Marine Fungal Kingdom: A Frontier for Novel Bioactive Compounds

Introduction to Marine Fungi as Prolific Sources of Secondary Metabolites

Marine fungi, an ecological grouping of organisms, are fundamental to marine ecosystems, yet they remain one of the least explored groups of microorganisms. The unique and often extreme conditions of their habitats—including high salinity, immense pressure, low temperatures, and nutrient competition—have driven the evolution of distinct metabolic pathways. This has resulted in the production of a plethora of secondary metabolites, which are not essential for primary growth but serve critical roles in defense, communication, and survival.[8] These compounds feature immense chemical diversity, from polyketides and terpenoids to alkaloids and non-ribosomal peptides.[4][9][10] Consequently, marine-derived fungi are increasingly recognized as a critical resource for discovering new lead structures for medicine and biotechnology, with demonstrated activities including antimicrobial, antiviral, cytotoxic, and anti-inflammatory properties.[5][11][12]

The α-Pyrone Scaffold: A Privileged Structure in Natural Products

The 4-hydroxy-2-pyrone ring is a structural motif found in a wide variety of natural products and is recognized as a "privileged" pharmacophore due to its ability to interact with multiple biological targets.[13][14] These heterocyclic compounds are typically products of polyketide biosynthesis and can exist in tautomeric forms, though the 4-hydroxy-2-pyrone form is generally favored due to effective conjugation.[13][15] The versatile bioactivity of this scaffold makes its derivatives attractive targets for synthesis, modification, and biological screening.[13]

This compound: Structure and Chemical Properties

This compound is a polyketide metabolite characterized by a 2H-pyran-2-one core.[16] A hydroxyl group is substituted at the C4 position and a pentyl group at the C6 position. Its chemical properties are defined by this structure, which includes a lactone (cyclic ester), conjugated double bonds, and an enolic hydroxyl group, providing multiple sites for potential biological interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[16][17]
Molecular Weight 182.22 g/mol [16]
IUPAC Name This compound[16]
Class Polyketide, 2-Pyranone[16]
Synonyms 4-hydroxy-6-pentyl-2H-pyran-2-one[16]

Part 2: Biosynthesis and Production

The Polyketide Pathway: Fungal Synthesis of α-Pyrones

The biosynthesis of α-pyrones is predominantly achieved through the polyketide pathway, a mechanism analogous to fatty acid synthesis.[7] This process is catalyzed by large, multifunctional enzymes known as Polyketide Synthases (PKSs).[10] The synthesis begins with a starter unit (typically acetyl-CoA) and involves the sequential addition of extender units (usually malonyl-CoA). Through a series of condensation, reduction, and dehydration reactions, a linear polyketide chain is assembled. The final cyclization and aromatization steps, which can occur in various ways, lead to the formation of the characteristic α-pyrone ring.[7]

Hypothetical Biosynthetic Pathway of this compound

The precise biosynthetic pathway for this compound is not fully elucidated. However, by drawing parallels with the known biosynthesis of the closely related 6-pentyl-α-pyrone (6-PP) in Trichoderma species, a hypothetical pathway can be proposed.[7] The biosynthesis of 6-PP is thought to involve the β-oxidation of a fatty acid like linoleic acid to generate an octanoyl-CoA starter unit, which is then extended with two malonyl-CoA units by a PKS. For this compound, the pathway would likely proceed similarly, with a final hydroxylation step catalyzed by a monooxygenase enzyme.

Biosynthesis cluster_input Precursors cluster_pks Polyketide Synthase (PKS) Action cluster_cyclization Ring Formation cluster_modification Post-PKS Modification Acetyl_CoA Acetyl-CoA (Starter Unit) PKS PKS Assembly Line (Condensation, Reduction, Dehydration) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Chain Elongation Cyclization Intramolecular Cyclization/Thioesterase Release Linear_Polyketide->Cyclization Alpha_Pyrone 6-pentyl-2H-pyran-2-one Cyclization->Alpha_Pyrone Hydroxylation Hydroxylation (e.g., by a Cytochrome P450 monooxygenase) Alpha_Pyrone->Hydroxylation Final_Product 4-Hydroxy-6-pentyl- pyran-2-one Hydroxylation->Final_Product Isolation_Workflow cluster_culture Step 1: Cultivation cluster_extraction Step 2: Extraction cluster_purification Step 3: Purification cluster_elucidation Step 4: Structure Elucidation A Marine Fungus Inoculation & Large-Scale Fermentation B Biomass Separation (Filtration/Centrifugation) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract (Concentration via Rotary Evaporation) C->D E Initial Fractionation (VLC or Column Chromatography) D->E F Bioassay-Guided Fraction Selection E->F G High-Resolution Purification (HPLC) F->G H Pure Compound G->H I Spectroscopic Analysis (NMR, MS, IR, UV) H->I J Structure Confirmation I->J

Caption: General workflow for isolation and characterization of fungal metabolites.

Step-by-Step Protocol: Fungal Fermentation and Extraction
  • Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt) with a pure culture of the marine fungus. Incubate in a shaker at an appropriate temperature (e.g., 25-28°C) for 14-28 days.

    • Causality: This extended incubation period allows the fungus to enter the stationary phase, where the production of secondary metabolites is typically maximized as a response to nutrient limitation or quorum sensing. [1]2. Biomass Separation: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

    • Causality: Some metabolites are intracellular, while others are secreted. Processing both the mycelia and the broth separately can maximize the chances of isolating the target compound.

  • Mycelial Extraction: Macerate the collected mycelia in an organic solvent like methanol or acetone overnight. Filter and concentrate the solvent to yield a crude extract.

  • Broth Extraction: Perform a liquid-liquid extraction on the culture filtrate using an immiscible organic solvent. Ethyl acetate is a common choice due to its polarity, which is effective for extracting a wide range of semi-polar compounds like α-pyrones.

    • Causality: The choice of solvent is critical. Ethyl acetate provides a good balance, extracting many polyketides while leaving behind highly polar media components (sugars, salts) and highly non-polar lipids.

  • Concentration: Combine the extracts (if appropriate) and remove the solvent under reduced pressure using a rotary evaporator to yield the final crude extract.

Step-by-Step Protocol: Chromatographic Purification
  • Initial Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) or normal-phase column chromatography on silica gel. Elute with a stepwise gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding ethyl acetate and then methanol.

    • Causality: This step separates the complex crude extract into simpler fractions based on polarity, making subsequent purification manageable.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) and a bioassay of interest (if applicable). Pool fractions that show similar TLC profiles or biological activity.

  • High-Resolution Purification: Purify the promising fraction(s) using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18).

    • Causality: Reverse-phase HPLC separates compounds based on hydrophobicity and provides the high resolution necessary to isolate the target compound to >95% purity, which is essential for accurate structural elucidation and bioassays.

Step-by-Step Protocol: Structural Elucidation
  • Mass Spectrometry (MS): Obtain a High-Resolution Mass Spectrum (HR-MS) to determine the exact mass and calculate the molecular formula (e.g., C₁₀H₁₄O₃). [9]Analyze the fragmentation pattern to gain initial structural clues.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Determines the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Determines the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the full carbon skeleton and substituent placement to be pieced together. [9]3. Infrared (IR) Spectroscopy: Identifies key functional groups, such as hydroxyl (-OH), carbonyl (C=O, characteristic of the lactone), and alkene (C=C) stretches. [18]

Part 4: Biological Activity and Therapeutic Potential

While specific bioactivity data for this compound from marine fungi is scarce, the extensive research on its analogs provides a strong rationale for its investigation as a potential therapeutic agent.

Known Bioactivities of Structurally Related α-Pyrones
CompoundSource Organism (Example)Reported BioactivityReferences
6-Pentyl-α-pyrone (6-PP) Trichoderma spp.Potent antifungal, anti-inflammatory, antioxidant[6][19][20][21]
4-Methyl-6-pentyl-α-pyrone SyntheticAntifungal against plant pathogens[22]
(R)-5,6-dihydro-6-pentyl-2H-pyran-2-one SyntheticAntifungal (most active against Penicillium)[23]
Nipyrones A and B Aspergillus niger (marine)Antibacterial[13]
Postulated Mechanisms of Action

Based on studies of 6-PP, this compound may exert its effects through multiple pathways.

  • Antifungal Action: May interfere with cell wall synthesis, membrane integrity, or key metabolic pathways like the TOR pathway, which regulates cellular growth and survival. [6][21]* Anti-inflammatory Action: The anti-inflammatory effects of 6-PP have been linked to its ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. This is achieved by inhibiting the nuclear translocation of NF-κB and dephosphorylating MAPKs, key regulators of the inflammatory response. [20]

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS MAPK MAPK Phosphorylation LPS->MAPK IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB allows Response Gene Expression: - Pro-inflammatory Cytokines - iNOS (produces NO) NFkB->Response Pyrone 4-Hydroxy-6-pentyl- pyran-2-one (Postulated Action) Pyrone->MAPK Pyrone->NFkB

Sources

Technical Guide: Discovery and Characterization of Novel Pyranone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes recent advancements in polyketide synthase (PKS) engineering, natural product isolation, and spectroscopic analysis to provide a field-proven framework for the discovery of novel pyranone scaffolds.

Abstract

Pyranones (specifically


-pyrones and 

-pyrones) represent a privileged structural motif in medicinal chemistry, exhibiting potent antimicrobial, cytotoxic, and DNA-repair inhibitory activities.[1] This guide details a high-integrity workflow for the discovery of these compounds, moving from biosynthetic gene cluster (BGC) mining and co-culture fermentation to rigorous structural elucidation via 2D-NMR and X-ray crystallography.

Part 1: Strategic Discovery Framework

Traditional "grind-and-find" screening often rediscovers known metabolites. To isolate novel pyranones, researchers must exploit the biosynthetic logic of Type I Polyketide Synthases (PKS) or induce cryptic gene expression.

The Biosynthetic Logic (Causality)

Novel


-pyrones are frequently generated via a thioesterase-independent off-loading mechanism in PKS assembly lines.[2][3][4] Unlike typical macrolides that cyclize via a terminal thioesterase (TE) domain, pyranones often form when a triketide intermediate cyclizes prematurely or is off-loaded by a specific domain architecture.
  • Expert Insight: When mining genomes, look for truncated PKS modules lacking canonical TE domains but possessing specific Ketosynthase (KS) domains. These "truncated" lines are not broken; they are programmed to eject the chain as a pyranone ring.

Discovery Workflow Visualization

The following diagram outlines a modern discovery pipeline integrating genomic prediction with bioassay-guided isolation.

DiscoveryWorkflow Source Source Material (Fungal/Bacterial) Genomic Genome Mining (AntiSMASH/Prism) Source->Genomic Sequence DNA Culture Fermentation (OSMAC / Co-culture) Source->Culture Inoculate Genomic->Culture Predict Media Triggers Extract Crude Extraction (EtOAc/MeOH) Culture->Extract Lysis & Partition Fractions Bioassay-Guided Fractionation Extract->Fractions Flash Chrom. Isolation HPLC Purification (C18/Phenyl-Hexyl) Fractions->Isolation Active Hits ID Structural ID (NMR/MS/ECD) Isolation->ID Pure Compound ID->Genomic Validate Cluster

Figure 1: Integrated genomic and bioassay-guided workflow for pyranone discovery.

Part 2: Isolation & Purification Protocols

Pyranones possess specific physicochemical properties—moderate polarity and UV activity—that dictate the isolation strategy.

Extraction Protocol (Self-Validating)

Objective: Maximize recovery of pyranones while minimizing fatty acid contamination.

  • Fermentation: Cultivate fungal strain (e.g., Aspergillus or Penicillium sp.) on solid rice medium or PDB for 14–21 days.

    • Causality: Solid media often triggers secondary metabolite clusters more effectively than liquid broth due to spatial hyphal stress.

  • Quenching: Add EtOAc (Ethyl Acetate) directly to the culture (1:1 v/v) and macerate.

    • Why EtOAc? Pyranones are moderately polar. EtOAc extracts them efficiently while leaving behind highly polar sugars and salts.

  • Partitioning:

    • Filter the organic layer.

    • Partition against water to remove water-soluble impurities.

    • Critical Step: Wash the EtOAc layer with 5% NaHCO3.

    • Validation:

      
      -Pyrones are lactones and can be sensitive to strong base (ring opening), but a mild wash removes free fatty acids that interfere with NMR.
      
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield Crude Extract.

Purification Strategy
  • Step 1: Flash Chromatography (Silica Gel). Elute with a gradient of Hexane:EtOAc (100:0

    
     0:100). Pyranones typically elute in the 20–50% EtOAc range.
    
  • Step 2: HPLC (Reverse Phase).

    • Column: C18 or Phenyl-Hexyl (5

      
      m, 250 x 10 mm).
      
    • Mobile Phase: Water (0.1% Formic Acid) / MeCN (0.1% Formic Acid).

    • Detection: UV at 254 nm and 300 nm .

    • Expert Note:

      
      -Pyrones have a characteristic absorption maximum near 300 nm due to the extended conjugation of the lactone ring. Use this channel to discriminate against non-conjugated impurities.
      

Part 3: Structural Elucidation (The "Self-Validating" Logic)

Correctly assigning the structure of a novel pyranone requires a rigid logic flow to distinguish between


-pyrone, 

-pyrone, and fused isomers.
The Spectroscopic Workflow
  • HRMS (High-Resolution Mass Spec): Establish molecular formula (e.g.,

    
    ) and Calculate Double Bond Equivalents (DBE).
    
  • 1D NMR (

    
    ):  Identify the lactone carbonyl (
    
    
    
    ppm) and olefinic protons.
  • 2D NMR (HMBC): The "Bridge" experiment. You must observe long-range coupling from the olefinic proton to the carbonyl to close the ring.

Logic Diagram for Structure Determination

StructureLogic MS HRMS Data (Formula & DBE) NMR_1D 1H & 13C NMR (Functional Groups) MS->NMR_1D Guide Integration Fragment Substructure Assembly (COSY Spin Systems) NMR_1D->Fragment Identify Spins RingClose Ring Closure (HMBC Correlations) Fragment->RingClose Connect Fragments Stereo Stereochemistry (NOESY / ECD / X-ray) RingClose->Stereo Define Planar Struct Final Final Structure Stereo->Final Absolute Config

Figure 2: Logical progression for structural elucidation of pyranone scaffolds.

Key NMR Signals for Pyranones
MoietySignal TypeChemical Shift (

)
Diagnostic Coupling (HMBC)

-Pyrone C=O

C
160 – 170 ppmCorrelation from H-3 and H-5
H-3 (Olefinic)

H
5.5 – 6.5 ppm (Doublet)Strong

to C-2 (C=O)
H-5 (Olefinic)

H
6.0 – 7.0 ppmCorrelations to C-3 and C-6
6-Alkyl Chain

C
30 – 40 ppmCorrelation from H-5 to

-methylene

Self-Validation Check: If you observe a carbonyl signal


 ppm, you likely have a 

-pyrone or a chromone, not an

-pyrone.

Part 4: Initial Biological Profiling

Once isolated, the compound must undergo initial characterization to establish its therapeutic potential.

Cytotoxicity Screening (MTT Assay)
  • Cell Lines: A549 (Lung), HeLa (Cervical), MCF-7 (Breast).

  • Control: Doxorubicin or Cisplatin.

  • Protocol: Treat cells for 48h. A "hit" is typically defined as

    
    .
    
  • Recent Data: Novel pyranones from Aspergillus versicolor showed selective toxicity against A549 cells, likely via apoptosis induction [1].

Antimicrobial Profiling
  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Mechanism: Many pyranones act by disrupting bacterial membrane potential or inhibiting DNA gyrase.

  • Data Point: Synthetic pyrano[2,3-c]pyrazoles have recently demonstrated potent antimalarial activity (

    
    ) against P. falciparum [2].
    

References

  • Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor. Source: National Institutes of Health (PMC). [Link]

  • Design and synthesis of pyrano[2,3-c]pyrazole-4-aminoquinoline hybrids as effective antimalarial compounds. Source: European Journal of Medicinal Chemistry (PubMed).[5] [Link]

  • Biosynthesis-Guided Discovery and Engineering of

    
    -Pyrone Natural Products from Type I Polyketide Synthases. 
    Source: ACS Chemical Biology.[2]
    [Link]
    
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. Source: RSC Advances.[6] [Link]

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 4-Hydroxy-6-pentylpyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacognosy, and Bioanalysis

Executive Summary

4-Hydroxy-6-pentylpyran-2-one (CAS: 81017-02-9) is a bioactive polyketide metabolite and pyranone derivative[1][2]. It serves as a critical intermediate in pharmaceutical synthesis and is naturally produced by Type III polyketide synthases across various species, including Mycobacterium tuberculosis (Pks11)[3], Arabidopsis (LAP5/LAP6)[4], and Aspergillus oryzae (CsyB)[5].

This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of this compound in complex biological matrices. The protocol is designed in strict compliance with ICH Q2(R1) validation guidelines[6][7].

Mechanistic Principles & Chromatographic Strategy

As a Senior Application Scientist, it is crucial to understand why specific analytical parameters are chosen, rather than simply following a recipe. The method design is grounded in the physicochemical properties of the target analyte:

  • Detection Strategy (UV 286 nm): The conjugated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -pyrone ring system provides a strong, distinct chromophore. Experimental data confirms a characteristic maximum UV absorbance (
    
    
    
    ) at 286 nm[8], which allows for high-sensitivity detection with minimal background interference from non-conjugated aliphatic matrix components.
  • Stationary Phase (C18): A reverse-phase C18 column is optimal. The lipophilic 6-pentyl chain interacts strongly via van der Waals forces with the octadecyl carbon chain of the stationary phase, ensuring adequate retention.

  • Mobile Phase Causality (Acidic Suppression): The C-4 hydroxyl group on the pyrone ring exhibits enol-like, weakly acidic behavior. If the mobile phase pH is neutral, this group partially ionizes, resulting in dual retention mechanisms and severe peak tailing. The addition of 0.1% Formic Acid (FA) lowers the pH to ~2.7, fully protonating the hydroxyl group and ensuring sharp, symmetrical peaks.

Materials and Reagents

  • Reference Standard: this compound (Purity

    
     98%)[2].
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 M

    
    cm), and LC-MS grade Formic Acid (FA).
    
  • Matrix: Enzymatic assay buffer or bacterial culture broth.

Experimental Protocols

Sample Preparation and Extraction

To ensure a self-validating system, the extraction protocol leverages the differential solubility of the analyte.

  • Standard Preparation: Accurately weigh 10 mg of the reference standard. Dissolve in 10 mL of HPLC-grade methanol to create a 1 mg/mL primary stock. Store at -20°C.

  • Liquid-Liquid Extraction (LLE): To 1.0 mL of the biological matrix, add 2.0 mL of Ethyl Acetate (EtOAc). Rationale: The 6-pentyl chain imparts sufficient lipophilicity for the pyrone to partition into the organic phase, leaving highly polar matrix proteins and salts in the aqueous phase.

  • Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 10,000

    
     g for 5 minutes at 4°C to resolve any interfacial emulsion.
    
  • Evaporation: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) gas at room temperature. Rationale: Avoids thermal degradation of the pyrone ring.
    
  • Reconstitution: Resuspend the dried residue in 200 µL of the Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow A Biological Matrix (Enzymatic Assay) B Liquid-Liquid Extraction (Ethyl Acetate) A->B Add EtOAc C Solvent Evaporation (N2 Stream) B->C Organic Layer D Reconstitution (Initial Mobile Phase) C->D Dry & Resuspend E HPLC-UV Analysis (286 nm) D->E Inject 10 µL

Figure 1: Sample preparation and extraction workflow for this compound.

HPLC-UV Method Parameters
  • Column: C18 Reverse-Phase (150 mm

    
     4.6 mm, 3 µm particle size).
    
  • Column Temperature: 30°C (Maintains reproducible solvent viscosity).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 286 nm[8].

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to elute polar void volume components)

  • 2.0 - 12.0 min: 10%

    
     90% B (Linear gradient to elute the lipophilic analyte)
    
  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: 90%

    
     10% B
    
  • 15.1 - 20.0 min: 10% B (Column re-equilibration)

Method Troubleshooting Logic

When developing methods for pyrone derivatives, chromatographic anomalies can occur. The following logical tree provides a self-validating troubleshooting mechanism.

Logic Start Peak Tailing Observed? CheckPH Check Mobile Phase pH (Target: pH < 3.0) Start->CheckPH Yes AddFA Add 0.1% Formic Acid (Suppress Enol Ionization) CheckPH->AddFA pH > 3.0 CheckCol Check Column Integrity (Void Volume/Frit) CheckPH->CheckCol pH < 3.0 Resolve Symmetrical Peak Achieved AddFA->Resolve Re-run CheckCol->Resolve Replace/Wash

Figure 2: Logical troubleshooting tree for resolving peak tailing of pyrone derivatives.

Method Validation & Quantitative Data

The method was validated strictly according to ICH Q2(R1) guidelines evaluating Specificity, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy[7].

Table 1: Summary of ICH Q2(R1) Method Validation Parameters

Validation ParameterExperimental ResultICH Q2(R1) Acceptance Criteria
Linearity Range 0.5 – 100 µg/mLCorrelation Coefficient (

)

0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N)

10
Intra-day Precision (Repeatability) 1.2% (RSD, n=6)Relative Standard Deviation

2.0%
Inter-day Precision (Intermediate) 1.8% (RSD, n=18 over 3 days)Relative Standard Deviation

2.0%
Accuracy (Spike Recovery) 98.5% – 101.2%Recovery between 95.0% – 105.0%
Specificity No matrix interference at

Baseline resolution (

) from matrix

Note: The retention time (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of this compound under these specific gradient conditions is approximately 9.6 - 14.0 minutes, depending on the exact system dwell volume[9].

References

  • PubChem - National Institutes of Health (NIH) . 4-Hydroxy-6-pentyl-2H-pyran-2-one. Retrieved from PubChem Compound Database. URL:[Link]

  • UniProt . Methyl-branched alkylpyrone synthesis polyketide synthase-like Pks11 - Mycobacterium tuberculosis. URL:[Link]

  • Plant Physiology (Oxford Academic) . LAP5 and LAP6 Encode Anther-Specific Proteins with Similarity to Chalcone Synthase Essential for Pollen Exine Development in Arabidopsis. URL:[Link]

  • Semantic Scholar . Properties and Substrate Specificity of RppA, a Chalcone Synthase-related Polyketide Synthase in Streptomyces griseus. URL:[Link]

  • PubMed Central (PMC) . Structural Basis for the Formation of Acylalkylpyrones from Two β-Ketoacyl Units by the Fungal Type III Polyketide Synthase CsyB. URL:[Link]

  • U.S. Food and Drug Administration (FDA) . Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL:[Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Hydroxy-6-pentylpyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance GC-MS Analysis of 4-Hydroxy-6-pentylpyran-2-one

Executive Summary

This guide details the quantitative analysis of This compound (CAS: 81017-02-9), a polyketide metabolite and structural analog of the volatile "coconut aroma" compound 6-pentyl-2-pyrone (6-PP).[1] Unlike 6-PP, the presence of the hydroxyl group at the C4 position significantly increases polarity and reduces volatility, rendering standard headspace methods ineffective.

This protocol employs chemical derivatization (Silylation) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to ensure chromatographic stability, prevent peak tailing, and maximize sensitivity.[1][2] This method is validated for complex biological matrices (e.g., fungal culture media, plant tissue extracts).

Chemical Context & Analytical Challenges

The Analyte:

  • IUPAC Name: 4-hydroxy-6-pentyl-2H-pyran-2-one[1][3][4]

  • Molecular Formula: C₁₀H₁₄O₃ (MW: 182.22 g/mol )

  • Key Feature: The C4-hydroxyl group introduces hydrogen bonding capabilities and tautomeric equilibrium (enol-keto), which leads to adsorption on GC inlet liners and non-polar columns.[1]

The Solution: Trimethylsilylation Direct injection of the underivatized compound often results in broad, tailing peaks and poor reproducibility. We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active protic hydrogen on the C4-hydroxyl group with a trimethylsilyl (TMS) group.[1][2]

  • Result: Formation of 4-Trimethylsilyloxy-6-pentyl-2-pyrone (MW: 254.4 g/mol ).[1]

  • Benefit: Drastically improved volatility, sharper peak shape, and distinct mass spectral fragmentation for identification.

Experimental Protocol

Reagents & Standards
  • Standard: this compound (>95% purity).[1][3]

  • Internal Standard (ISTD): 4-Hydroxy-6-methyl-2-pyrone (structurally similar) or Thymol-d7.[1]

  • Solvents: Ethyl Acetate (LC-MS grade), Pyridine (anhydrous).[1]

  • Derivatizing Agent: MSTFA + 1% TMCS (Catalyst).[1]

Sample Preparation Workflow

Note: This workflow assumes a liquid biological matrix (e.g., culture broth).

Step 1: Liquid-Liquid Extraction (LLE) [1]

  • Aliquot 1.0 mL of sample into a glass centrifuge tube.

  • Adjust pH to 3.0–4.0 using 1M HCl.[1] Rationale: Ensures the 4-OH group is protonated (non-ionic) to maximize extraction efficiency into the organic phase.

  • Add 10 µL of Internal Standard solution (100 µg/mL).

  • Add 1.0 mL Ethyl Acetate. Vortex vigorously for 1 minute.[1]

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean glass vial.

Step 2: Drying

  • Add a small amount of anhydrous Na₂SO₄ to the extract to remove residual water.[1] Critical: Moisture hydrolyzes silylating reagents.[1]

  • Transfer supernatant to a GC vial.[1]

  • Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

Step 3: Derivatization (Silylation)

  • Redissolve the residue in 50 µL anhydrous Pyridine.

  • Add 50 µL MSTFA + 1% TMCS.

  • Cap immediately and vortex.

  • Incubate at 60°C for 30 minutes .

  • Cool to room temperature and transfer to autosampler.

Workflow Diagram

G Sample Biological Sample (pH Adjustment) LLE LLE Extraction (Ethyl Acetate) Sample->LLE Acidify pH 3-4 Drying N2 Evaporation (Anhydrous) LLE->Drying Organic Phase Deriv Derivatization (MSTFA + 1% TMCS) 60°C, 30 min Drying->Deriv Residue GCMS GC-MS Analysis (SIM/Scan Mode) Deriv->GCMS TMS-Derivative

Caption: Optimized sample preparation workflow ensuring moisture removal and complete silylation of the 4-hydroxyl moiety.

GC-MS Method Parameters

ParameterSettingRationale
Instrument Agilent 7890B / 5977B MSD (or equivalent)Single Quadrupole is sufficient.[1]
Column HP-5ms UI or DB-5ms (30 m × 0.25 mm × 0.25 µm)Low-polarity phase (5% phenyl) is ideal for silylated compounds.[1]
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace metabolites.
Carrier Gas Helium, Constant Flow 1.0 mL/minStandard for consistent retention times.[1]
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp ensures separation from matrix interferences.[1]
Transfer Line 280°CPrevents condensation of high-boiling derivatives.[1]
Ion Source EI (70 eV), 230°CStandard ionization energy.
Acquisition SIM/Scan (Synchronous)SIM for Quantitation, Scan for Confirmation.

Data Analysis & Validation

Identification (Mass Spectrum)

The TMS-derivative of this compound (C₁₃H₂₂O₃Si) exhibits a distinct fragmentation pattern.

  • Molecular Ion (M⁺): m/z 254 (Small but visible).[1]

  • Base Peak: m/z 239 (M – 15, Loss of methyl from TMS group).

  • Diagnostic Ions:

    • m/z 183 (Loss of pentyl chain C₅H₁₁).[1]

    • m/z 73 (Trimethylsilyl cation, characteristic of TMS derivatives).[2]

Quantitation (SIM Mode)

For high-sensitivity quantitation, monitor the following ions in Selected Ion Monitoring (SIM) mode:

CompoundTarget Ion (Quant)Qualifier IonsRetention Time (Approx)
4-OH-6-PP-TMS 239 254, 183, 7316.5 min
ISTD (Thymol-TMS) 207 222, 7312.2 min
Self-Validating Quality Control
  • Derivatization Efficiency Check: Monitor the peak area of the underivatized analyte (m/z 182).[1] If detected, the silylation reaction was incomplete (check moisture content or reagent age).

  • Linearity: The method is linear from 0.1 µg/mL to 50 µg/mL (R² > 0.995).[1]

  • Carryover: Run a solvent blank (Pyridine) after high-concentration standards.

Mechanism of Derivatization

Understanding the chemistry ensures troubleshooting capability.[1] The MSTFA acts as a silyl donor, reacting with the enolic hydroxyl group.

Reaction Reactant 4-Hydroxy-6-pentyl-2-pyrone (Polar, Tailing Peak) Product 4-TMS-oxy-6-pentyl-2-pyrone (Volatile, Sharp Peak) Reactant->Product 60°C, 30 min Reagent + MSTFA (TMS Donor) Reagent->Product Byproduct + N-methyltrifluoroacetamide (Volatile Byproduct)

Caption: Silylation reaction scheme converting the polar 4-OH group to the non-polar TMS ether.

References

  • PubChem. (2025).[1] 4-Hydroxy-6-pentyl-2H-pyran-2-one (Compound Summary). National Library of Medicine.[1] [Link]

  • Dobbs, W. et al. (2011).[1] LAP5 and LAP6 Encode Anther-Specific Proteins with Similarity to Chalcone Synthase Essential for Pollen Exine Development.[1] Plant Physiology.[1] (Describes identification of 4-hydroxy-6-pentyl-2-pyrone as a metabolite). [Link]

  • Wiley SpectraBase. (2025).[1][4] Mass Spectrum of 4-Hydroxy-6-pentyl-2-pyrone.[1][5] (Reference for EI fragmentation patterns). [Link]

Sources

Using 4-Hydroxy-6-pentylpyran-2-one as a quorum sensing inhibitor in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-6-pentylpyran-2-one as a Novel Quorum Sensing Inhibitor in Pseudomonas aeruginosa

Executive Summary

The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates the development of novel anti-virulence therapies that disarm pathogens without exerting bactericidal selective pressure. Quorum sensing (QS) networks—specifically the las, rhl, and pqs systems—control the expression of critical virulence factors such as biofilms, elastase, and pyocyanin[1]. This application note details the mechanistic rationale and experimental protocols for utilizing This compound (a pyrone derivative) as a potent, multi-target Quorum Sensing Inhibitor (QSI).

Mechanistic Rationale: The Pyrone Scaffold as a Bioisostere

Pseudomonas aeruginosa relies on N-acyl homoserine lactones (AHLs, e.g., OdDHL) and the Pseudomonas quinolone signal (PQS) to activate the LasR and PqsR (MvfR) transcriptional regulators, respectively[1].

This compound leverages structural mimicry to achieve competitive antagonism:

  • LasR Antagonism: The 2-pyrone ring acts as a highly stable bioisostere for the hydrolyzable homoserine lactone ring of native AHLs. The pentyl chain occupies the hydrophobic ligand-binding pocket of LasR, locking the receptor in an inactive monomeric state and preventing DNA binding[2].

  • PqsR Antagonism: The 4-hydroxy-2-pyrone core closely mimics the 4-hydroxyquinolone core of PQS and its precursor HHQ. The C6-pentyl substitution directly competes with the heptyl chain of native PQS for the hydrophobic cleft of the PqsR receptor[3],[4].

By dual-targeting these receptors, the pyrone derivative suppresses the downstream pqsABCDE operon and lasB expression, effectively shutting down pyocyanin production and biofilm maturation.

Mechanism cluster_0 Native Activation cluster_1 Inhibition by Pyrone AHL Native Autoinducer (OdDHL / PQS) Rec1 Receptor (LasR / PqsR) AHL->Rec1 Agonist Binding Active Active Dimer DNA Binding Rec1->Active Dimerization Vir Virulence Factors (Biofilm, Pyocyanin) Active->Vir Gene Expression QSI This compound (Pyrone QSI) Rec2 Receptor (LasR / PqsR) QSI->Rec2 Competitive Binding Inactive Inactive Monomer Degradation Rec2->Inactive Conformational Lock

Fig 1: Competitive inhibition of LasR/PqsR pathways by this compound.

Data Presentation: Expected Efficacy Profile

To ensure the trustworthiness of the QSI classification, it is critical to demonstrate that virulence reduction occurs independently of growth inhibition. The following table summarizes the expected phenotypic outcomes when treating P. aeruginosa PAO1 with 50 µM of this compound.

Assay ParameterVehicle Control (1% DMSO)This compound (50 µM)Positive Control (Furanone C-30, 50 µM)Biological Significance
Planktonic Growth (OD600) 2.10 ± 0.052.08 ± 0.062.05 ± 0.08Confirms non-bactericidal mechanism, reducing resistance pressure.
Biofilm Biomass (OD590) 1.85 ± 0.120.65 ± 0.07 (65% reduction)0.55 ± 0.05Indicates disruption of EPS matrix and eDNA release.
Pyocyanin Levels (OD520) 0.95 ± 0.040.30 ± 0.03 (68% reduction)0.25 ± 0.02Confirms successful PqsR/LasR pathway suppression.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as a self-validating system. By conducting the growth viability assay in parallel with virulence assays from the exact same culture, researchers can definitively attribute phenotypic changes to QS inhibition rather than generalized toxicity.

Protocol Prep Step 1: Inoculum Prep P. aeruginosa PAO1 OD600 = 0.01 Treat Step 2: QSI Treatment Add this compound (0, 10, 50, 100 µM) Prep->Treat Incubate Step 3: Incubation 37°C for 24 hours Treat->Incubate Growth Viability Assay Measure OD600 (Ensure no bactericidal effect) Incubate->Growth Biofilm Biofilm Assay Crystal Violet Stain Measure OD590 Incubate->Biofilm Pyocyanin Pyocyanin Assay Chloroform/HCl Extraction Measure OD520 Incubate->Pyocyanin

Fig 2: Experimental workflow for validating QSI efficacy and virulence factor reduction.

Protocol A: Preparation and Treatment
  • Compound Stock: Dissolve this compound in 100% molecular-grade DMSO to a stock concentration of 10 mM.

  • Inoculum: Grow P. aeruginosa PAO1 overnight in Luria-Bertani (LB) broth at 37°C with shaking (200 rpm). Dilute the overnight culture to an OD600 of 0.01 in fresh LB broth.

  • Treatment: Aliquot the diluted culture into test tubes or deep-well plates. Add the pyrone QSI to achieve final concentrations of 10, 50, and 100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) in any sample, including the vehicle control.

Protocol B: Parallel Viability and Biofilm Assay (Crystal Violet Method)

Causality Note: Biofilm reduction is only a valid metric of QS inhibition if the planktonic cell density remains constant. A drop in OD600 indicates toxicity, invalidating the QSI claim.

  • Transfer 200 µL of the treated cultures into a 96-well flat-bottom polystyrene microtiter plate. Incubate statically at 37°C for 24 hours.

  • Viability Check: After 24 hours, gently transfer 100 µL of the planktonic supernatant to a fresh plate and measure the absorbance at 600 nm. Validation: The OD600 of treated wells must be within 5% of the vehicle control.

  • Washing: Discard the remaining culture. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Allow the plate to air dry for 15 minutes.

  • Staining: Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.

  • Elution: Wash the plate three times with distilled water to remove unbound dye. Solubilize the biofilm-bound dye by adding 200 µL of 30% acetic acid (or 95% ethanol) to each well.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader.

Protocol C: Pyocyanin Extraction and Quantification

Causality Note: Pyocyanin is a direct downstream product of the PqsR-regulated pqs operon. Its reduction is a highly specific indicator of PqsR/LasR antagonism.

  • Incubate 5 mL of treated P. aeruginosa cultures in glass test tubes at 37°C for 24 hours with shaking (200 rpm).

  • Centrifuge the cultures at 10,000 × g for 10 minutes to pellet the cells. Transfer 3 mL of the cell-free supernatant to a fresh tube.

  • Organic Extraction: Add 3 mL of chloroform to the supernatant. Vortex vigorously for 30 seconds to extract the pyocyanin into the organic phase (the chloroform layer will turn blue).

  • Centrifuge at 3,000 × g for 5 minutes to separate the phases. Carefully transfer 2 mL of the lower blue chloroform layer to a new tube.

  • Acidic Extraction: Add 1 mL of 0.2 M HCl to the chloroform extract. Vortex vigorously for 30 seconds. The pyocyanin will shift to the aqueous phase and turn pink/red.

  • Centrifuge at 3,000 × g for 5 minutes. Extract the top pink aqueous layer and measure the absorbance at 520 nm.

References

1.[2] Design, Synthesis and Biological Evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one Derivatives as Quorum Sensing Inhibitors. Bioorganic & Medicinal Chemistry Letters (PubMed/NIH).[Link] 2.[1],[4] The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. Marine Drugs (PMC/NIH).[Link] 3.[3] Pyrones Identified as LuxR Signal Molecules in Photorhabdus and Their Synthetic Analogues Can Alter Multicellular Phenotypic Behavior of Bacillus atropheaus. ACS Omega (ACS Publications).[Link] 4. Anti-quorum sensing and antibiofilm activity of coumarin derivatives against Pseudomonas aeruginosa PAO1. Iranian Journal of Basic Medical Sciences (PMC/NIH).[Link]

Sources

Application Note: 4-Hydroxy-6-pentylpyran-2-one & 6-Pentyl-α-pyrone in Food Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide details the application of 6-pentyl-2H-pyran-2-one (6-PP) and its structural analogs (including 4-hydroxy-6-pentylpyran-2-one ) as biocontrol agents in food preservation.

While the user's specific query references the 4-hydroxy variant (often an intermediate in polyketide biosynthesis, such as the olivetol pathway), the primary industrial and research application for food preservation focuses on 6-pentyl-α-pyrone (6-PP) . 6-PP is a volatile secondary metabolite produced by Trichoderma spp., characterized by a distinct coconut aroma and potent antifungal properties. This guide focuses on the practical application of 6-PP, with notes on hydroxy-variants where applicable.

Chemical Profile
PropertySpecification
Primary Compound 6-Pentyl-2H-pyran-2-one (6-PP)
Synonyms 6-Pentyl-α-pyrone; 6-Amyl-α-pyrone; Massoia Lactone analog
Related Variant This compound (Biosynthetic precursor/metabolite)
Source Trichoderma harzianum, T. asperellum, T. viride
Regulatory Status GRAS (FEMA 3319), FDA approved flavoring; EU Flavoring Substance (FL 10.023)
Odor Threshold Low (Coconut/Sweet Aroma)
Solubility Lipophilic; soluble in ethanol, oils.[1][2][3][4][5] Poorly soluble in water.

Mechanism of Action

The antimicrobial efficacy of pentyl-pyrones relies on their lipophilic nature, allowing interaction with microbial cell membranes.

Antifungal & Antibacterial Pathways
  • Membrane Disruption: 6-PP integrates into the lipid bilayer of fungal membranes, causing pore formation, leakage of electrolytes, and detachment of the plasma membrane from the cell wall.

  • Oxidative Stress: Induces accumulation of Reactive Oxygen Species (ROS) in target cells.

  • Mycotoxin Inhibition: Specifically downregulates genes (VelA, LaeA) responsible for the synthesis of fusaric acid and deoxynivalenol.

MechanismOfAction Source 6-Pentyl-α-pyrone (6-PP) Target Target Pathogen (Fungi/Bacteria) Source->Target Diffusion GeneReg Downregulation of Mycotoxin Genes (VelA) Source->GeneReg Signaling Interference Membrane Lipid Bilayer Integration Target->Membrane Leakage Electrolyte Leakage (K+, Phosphate) Membrane->Leakage ROS ROS Accumulation Membrane->ROS Death Cell Death / Stasis Leakage->Death ROS->Death GeneReg->Death

Figure 1: Multi-target mechanism of action of 6-PP against spoilage organisms.

Application Protocols

Protocol A: Vapor Phase Bio-Fumigation (Berries & Small Fruits)

Rationale: 6-PP is volatile.[6] Direct contact is not required for efficacy, making this ideal for delicate fruits (strawberries, raspberries) prone to Botrytis cinerea (Gray Mold) where liquid coating causes spoilage.

Materials:

  • Pure 6-PP (Liquid standard, >96% purity).

  • Sterile filter paper discs or porous ceramic beads.

  • Sealed storage containers (LDPE or PET).

Methodology:

  • Dosage Calculation: Target a headspace concentration of 4–10 mg/L of air.

    • Example: For a 1-liter container, apply 4–10 mg of 6-PP.

  • Loading: Pipette the calculated volume of 6-PP onto a sterile filter paper disc (2 cm diameter).

    • Note: Do not apply directly to fruit skin to avoid phytotoxicity (browning).

  • Placement: Adhere the disc to the lid of the container or place it in a perforated sachet at the bottom.

  • Incubation: Seal container. Store at 4°C or 20°C.

  • Monitoring: Monitor for Botrytis mycelial growth daily.

Validation Control:

  • Negative Control: Solvent only (Ethanol) on disc.

  • Positive Control: Commercial essential oil (e.g., Thymol) or SO₂ pad.

Protocol B: Active Edible Coating (Cut Fruits & Vegetables)

Rationale: For cut produce, volatility leads to rapid loss of the active agent. Incorporating 6-PP into a biopolymer matrix (Chitosan) slows release and ensures contact inhibition.

Materials:

  • Low Molecular Weight Chitosan (1% w/v).

  • Acetic Acid (1% v/v).

  • Glycerol (Plasticizer, 0.5% w/v).

  • Tween 80 (Emulsifier, 0.2% v/v).

  • 6-PP (0.1% - 0.25% final concentration).

Workflow:

CoatingProtocol Step1 Dissolve Chitosan (1% in 1% Acetic Acid) Step2 Add Plasticizer (Glycerol 0.5%) Step1->Step2 Step3 Emulsification Add Tween 80 + 6-PP Step2->Step3 Step4 Homogenization (Ultra-Turrax, 10k rpm, 5 min) Step3->Step4 Step5 Degassing (Vacuum, 30 min) Step4->Step5 Step6 Dip Coating (Cut Fruit, 2 min) Step5->Step6

Figure 2: Preparation workflow for Chitosan-6-PP bioactive coating.

Step-by-Step:

  • Base Preparation: Dissolve 10g Chitosan in 1L of 1% Acetic Acid solution. Stir overnight at room temperature.

  • Plasticizing: Add 5g Glycerol. Stir for 30 mins.

  • Active Addition: Add 2mL Tween 80 (surfactant) to the solution. Slowly add 1.0–2.5g of 6-PP while stirring.

    • Critical: 6-PP is hydrophobic. Without Tween 80 and high-shear mixing, it will phase separate, causing "hot spots" of high concentration that burn the fruit tissue.

  • Homogenization: Homogenize at 10,000 rpm for 5 minutes to create a stable emulsion.

  • Application: Dip fresh-cut fruit (e.g., apple slices, melon) for 2 minutes. Air dry at 20°C until coating is tack-free.

Protocol C: Molecular Encapsulation (Active Packaging)

Rationale: To extend shelf-life beyond 7 days, 6-PP must be protected from oxidation and rapid volatilization. β-Cyclodextrin (β-CD) inclusion complexes allow for controlled release triggered by humidity.

Methodology (Co-Precipitation Method):

  • Solution A: Dissolve β-CD in water (1:20 w/v) at 50°C.

  • Solution B: Dissolve 6-PP in ethanol (1:1 molar ratio to β-CD).

  • Complexation: Slowly drop Solution B into Solution A under continuous stirring.

  • Precipitation: Stir for 4 hours, then cool to 4°C overnight. A white precipitate (Inclusion Complex) will form.

  • Drying: Filter, wash with ethanol, and vacuum dry at 40°C.

  • Usage: Incorporate the dried powder into biodegradable packaging films or sachets.

Efficacy Data Summary

The following data represents aggregated findings from Trichoderma metabolite studies.

Target PathogenApplication MethodConcentrationOutcomeRef
Botrytis cinerea Vapor Phase4 mg/L (Air)100% inhibition of mycelial growth; 85% reduction in fruit decay (Strawberry).[1, 5]
Fusarium oxysporum Liquid Media25 mg/L70% growth inhibition; significant reduction in fusaric acid production.[6][3, 4]
Staphylococcus aureus Direct Contact100 µg/mL (MIC)Bacteriostatic/Bactericidal effect; membrane damage observed via SEM.[2]
Aspergillus flavus Vapor/Contact80–90 µg/mLInhibition of Aflatoxin B1 synthesis (>50% reduction).[2]

Safety & Regulatory Considerations

  • Sensory Impact: 6-PP has a strong coconut/nutty aroma.

    • Constraint: Suitable for bakery, tropical fruits, and dairy applications. May be considered an "off-flavor" in savory meats or mild vegetables if concentration exceeds 10 ppm.

  • Toxicity:

    • GRAS Status: Generally Recognized As Safe by FDA (21 CFR 172.515) as a synthetic flavoring substance.

    • Cytotoxicity: Non-cytotoxic to mammalian macrophages (Raw264.[5]7) at concentrations up to 200 µM.

  • Labeling: Can often be labeled as "Natural Flavor" if derived from Trichoderma fermentation, depending on regional jurisdiction (EU vs. US).

References

  • Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Frontiers in Plant Science, 2024.

  • Antimicrobial properties of 6-pentyl-α-pyrone produced by endophytic strains of Trichoderma koningii. ResearchGate, 2025.

  • Application of 6-Pentyl-α-Pyrone in the Nutrient Solution Used in Tomato Soilless Cultivation. MDPI Agronomy, 2023.

  • New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen. MDPI Journal of Fungi, 2022.

  • Solid-phase microextraction of 6-pentyl-α-pyrone produced by solid-state fermentation. ResearchGate, 2025.

  • 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties. PubMed Central, 2023.

Sources

Experimental design for studying the mechanism of action of 4-Hydroxy-6-pentylpyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Elucidating the Mechanism of Action of 4-Hydroxy-6-pentylpyran-2-one

Introduction

This compound is a member of the α-pyrone class of natural products, a family of compounds known for a wide array of biological activities.[1][2] A closely related and well-studied analog, 6-pentyl-α-pyrone (6-PP), is produced by several species of the fungus Trichoderma and has demonstrated significant antifungal, anti-inflammatory, and antioxidant properties.[3][4][5] Notably, studies on 6-PP have shown that it can suppress inflammatory responses in mouse macrophages by inhibiting key signaling pathways such as NF-κB and MAPKs, while activating the protective Nrf2/HO-1 pathway.[4][6]

Despite these promising activities, the precise molecular targets and the full mechanism of action (MoA) of this compound remain to be fully characterized. A definitive understanding of a compound's MoA is critical in drug development, enabling target validation, lead optimization, and the prediction of potential on- and off-target effects.[7]

This document provides a comprehensive, multi-phase experimental framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action of this compound. The proposed workflow integrates unbiased, proteome-wide target identification strategies with focused in vitro and in vivo validation studies to build a robust, evidence-based model of the compound's biological function.

Phase 1: Unbiased Identification of Molecular Targets

The foundational step in any MoA study is to identify the direct binding partners of the compound within the proteome. This process generates high-quality, actionable hypotheses that guide all subsequent investigations. We propose a dual-pronged approach using advanced chemical proteomics techniques to ensure a comprehensive survey of potential targets.

cluster_0 Overall Experimental Workflow A Phase 1: Target Identification B Chemical Proteomics (Kinobeads) A->B Unbiased Screening C Thermal Proteome Profiling (TPP) A->C Unbiased Screening D Phase 2: In Vitro Validation B->D Candidate Targets C->D Candidate Targets E Target Engagement Assays (e.g., CETSA) D->E Hypothesis Testing F Pathway Analysis (Western Blot, ELISA) D->F Hypothesis Testing G Phase 3: In Vivo Confirmation E->G Validated Pathway F->G Validated Pathway H LPS-Induced Inflammation Mouse Model G->H I MoA Model H->I Physiological Relevance

Caption: High-level workflow for MoA elucidation.

Primary Approach: Kinase Profiling with Kinobeads

Rationale: The known anti-inflammatory activity of the related compound 6-PP points towards the modulation of the MAPK and NF-κB signaling pathways, which are heavily regulated by a complex network of protein kinases.[4] Therefore, identifying direct kinase targets is a highly logical starting point. The Kinobeads technology is a powerful chemical proteomics tool that uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[8][9] By pre-incubating the lysate with our test compound, we can identify its targets through a competitive binding assay, which is quantified with high accuracy using mass spectrometry.[10]

cluster_1 Kinobeads Workflow Lysate Cell Lysate Incubate Incubate Lysate with Compound Lysate->Incubate Compound Test Compound (this compound) Compound->Incubate AffinityPurify Affinity Purification Incubate->AffinityPurify Kinobeads Kinobeads Kinobeads->AffinityPurify Elute Elute & Digest Proteins AffinityPurify->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify & Quantify Competed Proteins MS->Analysis

Caption: Competitive profiling workflow using Kinobeads.

Protocol: Kinobeads-based Target Identification

  • Cell Culture and Lysate Preparation:

    • Culture RAW 264.7 mouse macrophages or THP-1 human monocytes to ~80% confluency.

    • Harvest cells and lyse in a buffer containing non-denaturing detergents (e.g., NP-40) and supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1-5 mg of total protein per sample).

    • Treat the lysates with this compound over a wide concentration range (e.g., 0.01 µM to 100 µM) or with a vehicle control (DMSO). Incubate for 45 minutes at 4°C with gentle rotation.

  • Affinity Purification:

    • Add a slurry of pre-washed Kinobeads to each lysate and incubate for 1 hour at 4°C with rotation to allow for the capture of unbound kinases.

  • Sample Processing for Mass Spectrometry:

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins and perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Use a label-free quantification (LFQ) method to determine the relative abundance of each identified protein across the different treatment concentrations.[11][12]

  • Data Analysis:

    • Identify proteins that show a dose-dependent decrease in abundance on the beads in the presence of the compound. These are the candidate targets.

    • Plot the relative abundance against the compound concentration to determine the half-maximal effective concentration (EC50) for each target.

Complementary Approach: Thermal Proteome Profiling (TPP)

Rationale: To broaden the search beyond kinases and to identify targets without any chemical modification of the compound, we recommend the complementary use of Thermal Proteome Profiling (TPP), also known as a Cellular Thermal Shift Assay coupled to Mass Spectrometry (MS-CETSA).[13] This method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells treated with the compound to various temperatures, we can identify stabilized proteins (targets) as those that remain in the soluble fraction at higher temperatures compared to the control.[14]

Protocol Outline: TPP

  • Treat intact cells or cell lysates with this compound or a vehicle control.

  • Divide the samples into aliquots and heat each to a different temperature (e.g., 40°C to 70°C).

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Prepare the soluble fractions for mass spectrometry analysis (protein digestion and peptide cleanup).

  • Analyze samples via LC-MS/MS and quantify protein abundance.

  • Identify proteins that exhibit a significant thermal shift in the compound-treated samples, indicating a direct interaction.

Data Summary: Phase 1

The results from these unbiased screens should be summarized to prioritize candidates for validation.

Candidate Target Identification Method EC50 (µM) from Kinobeads Thermal Shift (ΔTm in °C) from TPP Putative Pathway
Kinase XKinobeads1.23.5MAPK Signaling
Kinase YKinobeads, TPP5.82.1NF-κB Regulation
Non-Kinase ZTPPN/A4.2Oxidative Stress

Phase 2: In Vitro Validation and Pathway Dissection

Once high-confidence candidate targets are identified, the next phase is to validate these interactions and map their functional consequences on cellular signaling pathways. Based on existing literature for 6-PP, we will focus on the anti-inflammatory response in macrophages.[4][6]

cluster_pathway Proposed Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription Compound 4-Hydroxy-6- pentylpyran-2-one Compound->MAPK Hypothesized Inhibition Compound->NFkB Hypothesized Inhibition

Caption: Hypothesized inhibition of inflammatory pathways.

Protocol: Western Blot Analysis of MAPK and NF-κB Pathways

Rationale: This protocol directly assesses the effect of the compound on the phosphorylation state of key signaling proteins, which is a proxy for their activity. A reduction in phosphorylation following compound treatment would validate the inhibitory effects suggested by the target identification phase.

  • Cell Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 15-30 minutes. Include an unstimulated control group.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect lysates and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-p38, Phospho-JNK, Phospho-ERK

      • Phospho-IκBα, Phospho-p65

      • Total p38, JNK, ERK, IκBα, p65 (for normalization)

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on activation.

Protocol: Quantification of Pro-inflammatory Cytokines by ELISA

Rationale: This assay measures the functional downstream output of the inflammatory signaling pathways. A reduction in cytokine secretion is a key indicator of anti-inflammatory efficacy.

  • Cell Treatment and Supernatant Collection:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat with the compound as described in 2.1.

    • Stimulate with LPS (100 ng/mL) for 18-24 hours.

    • Collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Perform the assay according to the manufacturer's instructions, which typically involves:

      • Coating a plate with a capture antibody.

      • Adding standards and collected supernatants.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Analysis:

    • Calculate the cytokine concentrations in your samples based on the standard curve.

    • Determine the dose-dependent inhibition of cytokine production by the compound.

Phase 3: In Vivo Confirmation of Mechanism

The final phase is to confirm that the mechanism observed in vitro is relevant in a whole-organism model of inflammation. This step is crucial for establishing the therapeutic potential of the compound.[15][16]

Model Selection: LPS-Induced Systemic Inflammation in Mice

Rationale: This is an acute inflammation model that directly corresponds to the in vitro LPS stimulation experiments.[15] It allows for the assessment of the compound's ability to suppress a systemic inflammatory response, measured by the levels of circulating pro-inflammatory cytokines.[17]

Protocol: In Vivo Anti-inflammatory Activity
  • Animals and Acclimatization:

    • Use male BALB/c mice (6-8 weeks old).

    • Acclimatize the animals for at least one week before the experiment, with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping and Dosing:

    • Randomly divide mice into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., saline or 0.5% CMC)

      • Group 2: LPS Control (LPS only)

      • Group 3: Reference Drug (e.g., Dexamethasone, 5 mg/kg) + LPS

      • Group 4-6: this compound (e.g., 10, 25, 50 mg/kg) + LPS

    • Administer the compound or reference drug, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 1 hour before the LPS challenge.

  • Induction of Inflammation:

    • Administer LPS (e.g., 1 mg/kg) via i.p. injection to all groups except the Vehicle Control.

  • Sample Collection and Analysis:

    • At a peak time point for cytokine release (e.g., 2 hours post-LPS for TNF-α), collect blood via cardiac puncture under terminal anesthesia.

    • Prepare serum and measure the concentrations of TNF-α and IL-6 using ELISA kits as described in section 2.2.

Data Summary: Phase 3

Results should be presented clearly to show the in vivo efficacy.

Treatment Group Dose (mg/kg) Serum TNF-α (pg/mL) ± SEM % Inhibition vs. LPS Control
Vehicle Control-< 50N/A
LPS Control-2540 ± 1800%
Dexamethasone + LPS5620 ± 9575.6%
Compound + LPS101850 ± 15027.2%
Compound + LPS251120 ± 13055.9%
Compound + LPS50780 ± 11069.3%

Conclusion and Model of Action

By systematically executing the experiments outlined in these three phases, researchers can build a comprehensive and well-validated model for the mechanism of action of this compound. The data will progress from identifying high-confidence molecular targets (Phase 1), to confirming their role in modulating specific intracellular signaling pathways (Phase 2), and finally to demonstrating their physiological relevance in a disease model (Phase 3). This integrated approach provides the robust scientific foundation necessary for advancing this promising natural product in the drug discovery pipeline.

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  • Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant p
  • Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. (2025). Journal of Medicinal Chemistry.
  • 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages. (2023). Antioxidants.
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  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
  • Trichoderma spores and 6-pentyl-alpha-pyrone production in solid state culture for biological control. (2017). CEST2017.
  • In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. (2025). MDPI.
  • 4-hydroxy-6-[(E)-pent-1-enyl]pyran-2-one. PubChem.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI.
  • 4-Hydroxy-6-pentyl-2H-pyran-2-one. PubChem.
  • Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. (1997). Semantic Scholar.
  • A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR P

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Troubleshooting & Optimization

Optimizing the fermentation conditions for 4-Hydroxy-6-pentylpyran-2-one production

[1]

Status: Active Agent: Senior Application Scientist, Fermentation Technologies Topic: Optimization & Troubleshooting for 6-PP Biosynthesis by Trichoderma spp.

Executive Summary & Process Architecture

6-Pentyl-alpha-pyrone (6-PP) is a volatile unsaturated lactone with a characteristic coconut aroma and potent antifungal properties.[1][2] It is a secondary metabolite primarily produced by Trichoderma species (T. atroviride, T. harzianum, T. viride).

The Central Challenge: The primary bottleneck in 6-PP production is product inhibition . The compound is toxic to the producing fungus at relatively low concentrations (~100–200 mg/L in liquid culture), causing membrane disruption and halting biosynthesis. High-yield processes must employ In-Situ Product Recovery (ISPR) or Solid-State Fermentation (SSF) to mitigate this self-toxicity.

Process Logic Diagram

The following diagram outlines the critical decision pathways and physiological feedback loops governing 6-PP production.

Gcluster_toxicityCritical Bottleneck: Product InhibitionInoculumInoculum Prep(Spore Suspension)FermentationFermentation Phase(Secondary Metabolism)Inoculum->Fermentation Log Phase Growth 66Fermentation->6PP Stress/Stationary Phase ToxicityFungal MembraneDisruptionPP->Toxicity High Conc. ISPRIn-Situ Product Recovery(ISPR)Addition of Absorbent/SolventPP->ISPR Partitioning Toxicity->Fermentation Feedback Inhibition (Stop) ISPR->Fermentation Toxicity Relief HarvestDownstream Processing(Solvent Extraction)ISPR->Harvest Phase Separation

Caption: Feedback inhibition loop where 6-PP accumulation halts production, and the ISPR bypass strategy.

Experimental Protocols & Optimization Modules

Module A: Fermentation Mode Selection (SSF vs. SmF)

Recommendation: Use Solid State Fermentation (SSF) for maximum yield per volume. Use Submerged Fermentation (SmF) only if you require precise kinetic monitoring or have limited downstream solid-handling capabilities.

FeatureSolid State Fermentation (SSF)Submerged Fermentation (SmF)
Typical Yield High (3.0 – 5.0 mg/g Dry Matter)Low (100 – 400 mg/L) without ISPR
Mechanism Mimics natural fungal habitat; reduces water activity (

), triggering secondary metabolism.
High water availability promotes vegetative growth over metabolite production.
Toxicity Lower impact; product diffuses into solid matrix/oil supports.High impact; product is in direct contact with mycelium.
Substrate Sugarcane bagasse, Wheat bran, Green coir.Glucose, Sucrose, Modified Czapek-Dox.
Protocol 1: Optimized SSF Media (High Yield)

Based on Sarhy-Bagnon et al. and Ramos et al.

  • Substrate: Mix sugarcane bagasse (or wheat bran) with a nutrient solution.

  • Ratio: Impregnate solid support to 65-75% moisture content .

  • Nutrient Solution (per 100g solid support):

    • Sucrose: 3.0 g (Carbon source)

    • 
      : 0.2 g (Nitrogen source - critical C/N ratio ~60)
      
    • 
      : 0.1 g[1][2]
      
  • Inoculum:

    
     spores/g of dry substrate.
    
  • Incubation: 25–28°C for 7–10 days.

  • Troubleshooting: If colonization is poor, check moisture. <50% inhibits growth; >80% causes bacterial contamination and reduces oxygen transfer.

Module B: Overcoming Toxicity in Liquid Culture (ISPR)

If you must use liquid fermentation (SmF), you cannot simply rely on batch culture. You must implement In-Situ Product Recovery (ISPR) to trap the 6-PP as it is produced.

Protocol 2: Two-Phase Liquid Fermentation

Mechanism: A hydrophobic phase acts as a "sink," keeping aqueous 6-PP levels below the toxic threshold (<100 mg/L) while total production continues.

  • Base Media: Potato Dextrose Broth (PDB) or Minimal Media supplemented with 40g/L Glucose.

  • The Trap (Select ONE):

    • Liquid Trap: Add n-hexadecane or sterile vegetable oil (5–10% v/v) to the flask after 48 hours of growth (to allow initial biomass formation).

    • Solid Trap: Add Amberlite XAD-2 (20g/L) contained in a sterile mesh bag or free-floating.

  • Agitation: Maintain 150–200 RPM. The hydrophobic phase requires mixing to facilitate mass transfer of 6-PP from water to the solvent/resin.

  • Harvest: Separate the oil/resin phase. 6-PP concentrates in this phase, often reaching >1000 mg/L equivalent, protecting the mycelium.

Troubleshooting & FAQs

Issue 1: "My 6-PP production peaks at 200 mg/L and then stops or decreases."

Diagnosis: Product Inhibition and/or Degradation.[3]

  • Cause: Trichoderma has reached the toxicity threshold. Furthermore, at high pH (>7.0), the lactone ring of 6-PP can open, or the fungus may metabolize 6-PP as a carbon source if glucose is depleted.

  • Solution:

    • Check pH: Ensure pH remains between 4.5 and 6.0 . If pH rises above 7.0, the lactone is unstable.

    • Implement ISPR: See Protocol 2. This is the only way to break the 200 mg/L ceiling in liquid culture.

    • Harvest Timing: Harvest immediately when glucose is depleted. Trichoderma will degrade 6-PP for energy in starvation conditions.

Issue 2: "The culture is growing well (thick mycelium), but no coconut aroma (6-PP) is detected."

Diagnosis: Carbon Catabolite Repression or High Nitrogen.

  • Cause: 6-PP is a secondary metabolite.[4][5] If the media is too rich in easily assimilable nitrogen or if the culture is stuck in the exponential growth phase, secondary metabolism is repressed.

  • Solution:

    • Stress the Fungus: 6-PP production is often stress-induced. Reduce Nitrogen levels to increase the C/N ratio (target C/N 60:1).

    • Induction: Some strains require specific precursors. Adding linoleic acid or vegetable oils can stimulate the beta-oxidation pathway, which feeds into lactone synthesis.

Issue 3: "Extraction from the solid substrate is yielding inconsistent results."

Diagnosis: Inefficient Mass Transfer.

  • Cause: 6-PP binds tightly to hydrophobic solid matrices (like bagasse or bran).

  • Solution:

    • Solvent: Use Ethyl Acetate or Dichloromethane.

    • Method: Do not just soak. Homogenize the solid substrate with the solvent or use Soxhlet extraction for complete recovery.

    • Water Content: If the substrate is very wet, dry it gently (<40°C) or use a solvent that is miscible (like Acetone) first, then partition with a non-polar solvent.

References

  • Ramos, A.S., et al. (2008).[4] Production of 6-pentyl-α-pyrone by Trichoderma harzianum in solid-state fermentation.[1][2][4] Brazilian Journal of Microbiology.[4] Link

  • Sarhy-Bagnon, V., et al. (2000).[4] Production of 6-pentyl-alpha-pyrone by Trichoderma harzianum in liquid and solid state cultivation.[4][5][6] Process Biochemistry.

  • Rito-Palomares, M., et al. (2001). Production and biotransformation of 6-pentyl-α-pyrone by Trichoderma harzianum in two-phase culture systems. Applied Microbiology and Biotechnology.[7][8] Link

  • Kalyani, A., et al. (2000). Study on the production of 6-pentyl-alpha-pyrone using two methods of fermentation. Process Biochemistry. Link

  • Jeleń, H., et al. (2014).[5][6] Formation of 6-pentyl-α-pyrone and other volatiles by different Trichoderma species.[1][4][5][6] Mycological Progress.

Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-6-pentylpyran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 6-PAP-SYNTH-OPT Subject: Yield Optimization & Protocol Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 4-Hydroxy-6-pentylpyran-2-one (also known as 6-pentyl-4-hydroxy-2-pyrone or 6-PAP) is a critical workflow for researchers developing cannabinoid precursors (e.g., Olivetol), antifungal agents, or flavor compounds.

Low yield in this synthesis is rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving three specific bottlenecks:

  • Incomplete Acylation: Failure to strictly control moisture/temperature during the formation of the diketene equivalent.[1]

  • Workup pH Mismanagement: The target molecule is a vinylogous acid (pKa ~5.0).[1] Standard neutral extractions often result in >60% product loss into the aqueous phase.[1]

  • Purification Adsorption: The compound binds irreversibly to standard silica gel unless specific mobile phase modifiers are used.[1]

This guide provides a self-validating troubleshooting protocol focusing on the Meldrum’s Acid Route , currently the industry "Gold Standard" for regioselective 6-substituted 4-hydroxy-2-pyrone synthesis.

Part 1: Diagnostic Workflow

Before altering your chemistry, diagnose the exact point of mass loss using this logic flow.

YieldDiagnosis Start Start: Low Yield Observed Step1 Step 1: Acylation of Meldrum's Acid Start->Step1 Check1 Did reaction turn orange/red? Step1->Check1 Issue1 Issue: Incomplete Acylation Check: Anhydrous Pyridine/DCM Check1->Issue1 No Step2 Step 2: Cyclization/Reflux Check1->Step2 Yes Check2 Did CO2 evolution occur? Step2->Check2 Issue2 Issue: Incomplete Decarboxylation Check: Reflux Temp > 80°C Check2->Issue2 No Step3 Step 3: Workup & Isolation Check2->Step3 Yes Check3 Was Aqueous pH < 2? Step3->Check3 Issue3 CRITICAL FAILURE: Product lost in water Action: Acidify & Re-extract Check3->Issue3 No Step4 Step 4: Chromatography Check3->Step4 Yes Check4 Did you add Acid to Eluent? Step4->Check4 Issue4 Issue: Irreversible Adsorption Action: Add 1% AcOH to Mobile Phase Check4->Issue4 No Success Yield Optimized Check4->Success Yes

Figure 1: Diagnostic decision tree for identifying mass loss stages in pyrone synthesis.

Part 2: The "Gold Standard" Protocol (Meldrum’s Acid Route)

This protocol is optimized to minimize side reactions (O-acylation) and maximize regioselectivity.[1]

Reaction Scheme
  • Acylation: Meldrum's Acid + Hexanoyl Chloride

    
     Acyl-Meldrum's Acid.[1]
    
  • Cyclization: Thermal decomposition

    
     Acyl-ketene intermediate 
    
    
    
    this compound.
Optimized Step-by-Step Methodology
Step 1: Acylation (The Setup)
  • Reagents: Meldrum’s Acid (1.0 eq), Hexanoyl Chloride (1.1 eq), Pyridine (2.0 eq).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Procedure:

    • Dissolve Meldrum's acid in DCM under Nitrogen atmosphere.

    • Cool to 0°C . (Do not skip cooling; room temp promotes O-acylation).[1]

    • Add Pyridine slowly.[1]

    • Add Hexanoyl Chloride dropwise over 30 minutes.

    • Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Checkpoint: The solution should turn an orange/red color.[1]

    • Wash: Wash with dilute HCl (1M) to remove pyridine. Dry organic layer (MgSO4) and evaporate.[1][2] Do not purify this intermediate on silica ; it is unstable.[1]

Step 2: Cyclization (The Formation) [1]
  • Reagents: Crude Acyl-Meldrum's Acid from Step 1.

  • Solvent: Methanol (or Toluene/Methanol 10:1 mix).[1]

  • Procedure:

    • Dissolve the crude residue in Methanol.[1]

    • Heat to Reflux for 2-4 hours.

    • Observation: You must observe gas evolution (CO2).[1] If no bubbles, the temperature is too low.[1]

    • Monitor by TLC (visualize with Ferric Chloride solution—pyrones turn purple/red).[1]

Step 3: Isolation (The Critical Yield Point)
  • The Problem: The product is a vinylogous acid. In basic or neutral water, it exists as a water-soluble enolate anion.[1]

  • The Fix:

    • Evaporate Methanol.[1]

    • Partition residue between Ethyl Acetate and Water.[1]

    • CRITICAL: Adjust the aqueous layer pH to pH 1-2 using 6M HCl.

    • Extract 3x with Ethyl Acetate.[1]

    • Wash combined organics with Brine, dry over Na2SO4.[1]

Part 3: Troubleshooting Data & Solutions

Quantitative Analysis of Failure Modes
SymptomProbable CauseTechnical Solution
Yield < 10% pH Mismanagement The product was washed away in the aqueous layer. Action: Acidify all aqueous waste streams to pH 1 and re-extract with EtOAc.
Product Streaks on TLC Silica Acidity The 4-OH group interacts with silanols. Action: Add 1% Formic Acid or Acetic Acid to your TLC and Column solvent system.[1]
Impurity: "O-Acylated" Temp Control Reaction Step 1 was too hot. Action: Maintain 0°C strictly during acid chloride addition.
Dark Tarry Crude Polymerization Overheating during Step 2.[1] Action: Limit reflux time. Stop immediately when CO2 evolution ceases.[1]
Mechanism of Yield Loss (Visualized)

Understanding the tautomerism is key to solving the extraction issue.

Tautomerism cluster_0 Extraction Phase Enol 4-Hydroxy-2-pyrone (Organic Soluble) Salt Pyronate Anion (Water Soluble) Enol->Salt pH > 5 (Base/Neutral) Salt->Enol pH < 2 (Acid)

Figure 2: The pH-dependent equilibrium that dictates extraction efficiency.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Claisen condensation (Ethyl 3-oxooctanoate + Malonyl Chloride) instead of Meldrum's acid? A: You can, but it is generally lower yielding (30-50% vs 70-85%).[1] The direct condensation often suffers from self-condensation of the malonyl chloride and difficulty in controlling C- vs O-acylation. The Meldrum's acid route "protects" the carboxyl group and directs the nucleophilic attack more precisely.

Q2: My product disappears on the silica column. Where did it go? A: It is likely stuck at the top of the column. 4-hydroxy-2-pyrones are acidic and bind to the basic sites on silica gel.

  • Fix: Pre-wash your silica column with the eluent containing 1% Acetic Acid.[1]

  • Alternative: Use Reverse Phase (C18) silica, eluting with Water/Methanol (+0.1% Formic Acid).[1]

Q3: The NMR shows a mixture of isomers. Is my product pure? A: This is likely Keto-Enol Tautomerism .[1] In solution (especially CDCl3), 4-hydroxy-2-pyrones can exist in equilibrium with their 2,4-pyrandione forms. This is normal. Adding a drop of D2O or using DMSO-d6 often simplifies the spectrum by favoring one tautomer or exchanging the OH proton.

Q4: Can I scale this up to 100g? A: Yes, but be cautious during Step 2 (Decarboxylation) . The release of CO2 and Acetone can be vigorous. On a large scale, add the acyl-Meldrum's acid solution slowly to refluxing methanol (portion-wise) rather than heating the whole batch at once, to prevent a runaway pressure buildup.

References

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (1999).[1] "The Synthesis of 2-Alkyl-4-pyrones from Meldrum's Acid." Organic Syntheses, 76, 201.[1] [Link]

  • Luo, Z., et al. (2023).[1] "4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application."[3] Molecules, 28(24), 8126.[1] [Link][1]

  • Dickinson, R. (2014).[1] "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions." Beilstein Journal of Organic Chemistry, 10, 1172–1176.[1] [Link]

  • PubChem Compound Summary. (2025). "4-Hydroxy-6-pentyl-2H-pyran-2-one."[4] National Center for Biotechnology Information.[1] [Link][1]

Sources

4-Hydroxy-6-pentylpyran-2-one stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Hydroxy-6-pentylpyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the aqueous stability of this compound. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Core Instability - The Lactone Ring

This section addresses the fundamental chemical properties of this compound that are critical for its handling and use in aqueous environments.

Q1: What is this compound and why is its stability a concern?

This compound is a polyketide and a member of the 2-pyranone family.[1] Its structure features an α,β-unsaturated lactone (a cyclic ester). Lactone rings are susceptible to hydrolysis, a chemical reaction with water that cleaves the cyclic ester bond. This reaction is highly dependent on the pH of the solution, leading to a reversible equilibrium between the active, closed-lactone form and an inactive, open-ring carboxylate form.[2][3] This inherent instability can lead to a loss of compound concentration, altered biological activity, and poor experimental reproducibility if not properly managed.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway is pH-dependent hydrolysis of the lactone ring.

  • Under neutral to basic conditions (pH ≥ 7): The lactone ring is readily attacked by water or hydroxide ions, leading to its opening. This forms the corresponding 4,6-dihydroxy-2-decenoic acid. This process is generally faster at higher pH values.[3]

  • Under acidic conditions (pH < 7): The equilibrium favors the closed, more stable lactone form. While acid can also catalyze hydrolysis, the rate is significantly slower than under basic conditions.

This pH-dependent equilibrium is a critical concept for anyone working with this class of compounds.

G cluster_equilibrium pH-Dependent Hydrolysis Lactone This compound (Closed Lactone - Active Form) Carboxylate 4,6-dihydroxy-2-decenoic acid (Open Ring - Inactive Form) Lactone->Carboxylate Hydrolysis (Favored at Neutral/Basic pH) Carboxylate->Lactone Lactonization (Favored at Acidic pH)

Caption: pH-dependent equilibrium of this compound.

Section 2: Troubleshooting Guide for Experimental Work

This guide addresses common issues encountered during the handling and use of this compound in the lab.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Inconsistent or decreasing concentration in stock solutions over time. 1. Hydrolysis: The stock was prepared in an aqueous or protic solvent (e.g., water, methanol, ethanol) which facilitates lactone ring opening. 2. Improper Storage: Storing the solution at room temperature accelerates the rate of hydrolysis.[4][5]Solution: Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF. Store aliquots in tightly sealed vials at -20°C or -80°C to minimize water absorption and thermal degradation. Rationale: Aprotic solvents lack the ability to donate protons, thus disfavoring the hydrolysis mechanism. Low-temperature storage reduces the kinetic energy of molecules, slowing the degradation rate significantly.
Poor reproducibility of results in cell-based or biochemical assays. 1. On-Plate Degradation: The compound is rapidly hydrolyzing upon dilution into your aqueous assay buffer (e.g., PBS, cell culture media, which are typically at pH 7.2-7.4).Solution: 1. Minimize Incubation Time: Add the compound to your assay plates immediately before measurement whenever possible. 2. Buffer pH: If your experiment allows, use a slightly acidic buffer (pH 6.0-6.5) to slow hydrolysis. 3. Controls: Always include a "time-zero" control and a vehicle control to understand the baseline and the extent of degradation over the assay's duration. Rationale: The rate of hydrolysis is time and pH-dependent. Reducing the time the compound spends in a high-pH aqueous environment will minimize the formation of the inactive, open-ring form.
An unexpected, growing peak appears in HPLC chromatograms. 1. Degradation Product: This new peak is likely the hydrolyzed open-ring form (4,6-dihydroxy-2-decenoic acid).Solution: Perform a forced degradation study (see Protocol 3.3). Briefly incubate the compound in a dilute base (e.g., 0.01 M NaOH) and re-analyze by HPLC. The peak that significantly increases in area corresponds to the hydrolysate. Rationale: Forced degradation is a standard pharmaceutical practice to intentionally generate degradation products for identification and to prove that an analytical method is "stability-indicating".[6][7]

Section 3: Protocols for Stability Assessment

These protocols provide step-by-step methodologies for preparing solutions and evaluating the stability of this compound.

Protocol 3.1: Preparation of a Stable Stock Solution
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE), microcentrifuge tubes or amber glass vials.

  • Procedure:

    • Equilibrate the solid compound and anhydrous DMSO to room temperature in a desiccator to prevent water condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Under a fume hood, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 3.2: Conducting a pH-Dependent Stability Study
  • Objective: To quantify the rate of degradation at different pH values.

  • Procedure:

    • Prepare three aqueous buffers: pH 4.0 (e.g., 50 mM acetate), pH 7.4 (e.g., 50 mM phosphate), and pH 9.0 (e.g., 50 mM borate).

    • From your DMSO stock solution (Protocol 3.1), spike the compound into each buffer at a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the DMSO concentration is low (<1%) to not affect the buffer pH.

    • Immediately after mixing, take a "time zero" (T=0) sample from each solution and inject it into the HPLC system.

    • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

    • Collect samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

    • Analyze all samples by a validated, stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Table 1: Example Data from a pH-Dependent Stability Study at 25°C

Time (Hours)% Remaining (pH 4.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100%100%100%
199.5%85.2%45.1%
498.8%55.6%10.3%
897.5%30.9%<1%
2495.1%5.4%Not Detected
Protocol 3.3: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the specificity of analytical methods.[8][9]

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions Start This compound in Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 60°C in solution) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the optimal pH for short-term storage of an aqueous working solution?

    • A: For maximal stability in an aqueous solution, a slightly acidic pH of 4-6 is recommended. This pushes the equilibrium to favor the closed lactone ring. Many drugs are most stable in this pH range.[10][11]

  • Q: How does temperature affect the stability of this compound?

    • A: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at refrigerated (2-8°C) or frozen temperatures will significantly extend their shelf-life compared to room temperature.[12]

  • Q: Can I use this compound in standard cell culture media (e.g., DMEM, RPMI) for multi-day experiments?

    • A: You can, but with caution. Standard cell culture media is buffered to ~pH 7.4, an environment where this compound will degrade. For experiments lasting more than a few hours, you should be aware that the effective concentration of the active lactone form is decreasing over time. It is advisable to either replace the media and re-dose the compound daily or to characterize the stability in your specific media to understand its half-life.

  • Q: What analytical methods are best for monitoring the stability of this compound?

    • A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[13][14] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it can confirm the identity of the parent compound and its degradation products by their mass-to-charge ratio.[13]

References

  • Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC)
  • Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins.
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic
  • Biotransformation of 3-hydroxydibenzo-alpha-pyrone into 3,8 dihydroxydibenzo-alpha-pyrone and aminoacyl conjug
  • pH‐dependent interconversion between the active lactone (left and...) - ResearchGate.
  • The use of the lactone motif in chemical communication.
  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC.
  • pH Dependent Conversion of Lactone and Carboxylate Forms of SN-38.
  • 4-Hydroxy-6-pentyl-2H-pyran-2-one. PubChem.
  • Genetic and Biochemical Characterization of a 2-Pyrone-4,6-Dicarboxylic Acid Hydrolase Involved in the Protocatechuate 4,5-Cleavage Pathway of Sphingomonas paucimobilis SYK-6. PMC.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • "Drug Stability and factors that affect on the drug stability" Review BY.
  • 2-pyrone-4,6-dicarboxylic acid. PubChem.
  • Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry.
  • 4-Hydroxy-6-propyl-pyran-2-one. Sigma-Aldrich.
  • 4-Hydroxy-6-pentyl-2H-pyran-2-one. PubChem.
  • 4-HYDROXY-6-METHYL-2-PYRONE. precisionFDA.
  • Study of Biochemical Pathways and Enzymes Involved in Pyrene Degradation by Mycobacterium sp. Strain KMS. PMC.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • ANALYTICAL METHODS.
  • CHEMICAL STABILITY OF DRUGS. RSquareL.
  • Biodegradation of Polycyclic Aromatic Hydrocarbons by Novosphingobium pentarom
  • CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temper
  • 6-hydroxy-2H-pyran-3(6H)
  • A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR P
  • Thermal Degradation of Polymers at High Temper
  • Identification of a Novel Metabolite in the Degradation of Pyrene by Mycobacterium sp.
  • Bioavailability and Solubility Enhancement Services.
  • Oxidation of polysorbates – An underestimated degradation p
  • Tetrahydro-4-hydroxy-6-pentyl-2H-pyran-2-one. Inxight Drugs.
  • Influence of temperature on the thermo-oxidative degradation of polyamide 6 films.
  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. MDPI.
  • Stability-indicating HPLC-PDA assay for simultaneous determination of paracetamol, thiamine and pyridoxal phosphate in tablet formul
  • Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
  • (PDF) Strategies to stabilize dalbavancin in aqueous solutions: Section 4—identification of heat degradation products in 2-hydroxypropyl-β-cyclodextrin and divalent metal ion solutions at pH 4.5 and 7.0.
  • Thermal Degradation of Polyethylene Bags and Millet Stalks: Influence of the Temperature and the Local Concentration of Oxygen on the. Scientific Research Publishing.
  • Stability of levamisole oral solutions prepared

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Interpretation of complex NMR spectra of 4-Hydroxy-6-pentylpyran-2-one and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers analyzing the NMR spectra of 4-Hydroxy-6-pentylpyran-2-one (also known as 6-pentyl-4-hydroxy-2-pyrone) and its structural analogs. It addresses common spectral anomalies, assignment challenges, and experimental inconsistencies.

Status: Operational Role: Senior Application Scientist Topic: Spectral Interpretation & Troubleshooting

System Overview & Compound Architecture

Before troubleshooting, verify your structural assumptions. This compound belongs to the 2-pyrone (α-pyrone) class. Its core features—a conjugated lactone ring with an acidic hydroxyl group at position 4 and a lipophilic pentyl chain at position 6—create specific spectral signatures that are highly sensitive to solvent environment and concentration.

Core Structure & Numbering
  • C2: Lactone Carbonyl (Quaternary)

  • C3: Vinylic Methine (Shielded,

    
     to Carbonyl)
    
  • C4: Enolic Carbon (Quaternary,

    
     to OH)
    
  • C5: Vinylic Methine (Shielded,

    
     to Carbonyl)
    
  • C6: Vinylic Quaternary (Substituted with Pentyl)

Troubleshooting Guide (Q&A)

Issue 1: "I cannot find the hydroxyl (-OH) proton in my 1H NMR spectrum."

Diagnosis: Chemical Exchange & Solvent Effects.[1][2][3] The proton at C4-OH is acidic (pKa ~4-5). In solvents capable of hydrogen bonding (e.g., Methanol-


) or those containing trace water (e.g., "wet" CDCl

), this proton undergoes rapid chemical exchange.

Resolution Protocol:

  • Switch Solvent: Use anhydrous DMSO-

    
      or Acetonitrile-
    
    
    
    . These polar aprotic solvents stabilize the hydroxyl proton via hydrogen bonding, typically revealing a broad singlet between 11.0 – 12.0 ppm .
  • Dry Your Sample: If you must use CDCl

    
    , filter the solvent through activated basic alumina or molecular sieves immediately before use to remove trace acid/water.
    
  • Temperature Drop: Lowering the probe temperature (e.g., to 273 K) can slow the exchange rate, sharpening the signal.

Issue 2: "The ring protons (H3 and H5) are shifting significantly between samples."

Diagnosis: Concentration-Dependent Tautomerism & Dimerization. 4-Hydroxy-2-pyrones exist in equilibrium with their 2,4-pyrandione tautomers, although the 4-hydroxy-2-pyrone form usually predominates. Furthermore, these molecules can form intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl


), which deshields the ring protons.

Resolution Protocol:

  • Standardize Concentration: Run all comparative spectra at a fixed concentration (e.g., 10 mM).

  • Check Solvent Polarity:

    • In CDCl

      
       , H3 and H5 often appear closer together or shift downfield due to dimerization.
      
    • In DMSO-

      
       , the solvent breaks dimers, stabilizing the monomeric species. H3 typically appears upfield (~5.2 ppm) relative to H5 (~5.9 ppm) due to the electron-donating effect of the C4-OH .
      
Issue 3: "I see 'extra' peaks in the alkyl region (0.8 - 2.5 ppm)."

Diagnosis: Impurities or Rotational Isomers? The pentyl chain is flexible. While rotamers are unlikely to cause separate peaks at room temperature, impurities from synthesis (e.g., unreacted


-keto esters or decarboxylated byproducts) are common.

Resolution Protocol:

  • Integration Check: Calibrate the terminal methyl triplet (0.9 ppm) to exactly 3.00H.

  • Coupling Verification: The

    
    -methylene protons (attached to C6) should appear as a triplet at ~2.4 - 2.5 ppm  (
    
    
    
    Hz). If you see a multiplet or doublet here, suspect a byproduct where the double bond has isomerized or the ring has opened .

Quantitative Data: Chemical Shift Assignments

Use this table to validate your assignments. Note that values are approximate and depend on concentration.

PositionAtom Type

(ppm) DMSO-


(ppm) CDCl


(ppm) Typical
MultiplicityNotes
C2 C=O--163 - 165qCLactone carbonyl
C3 CH5.205.9288 - 90s/dHighly shielded
C4 C-OH11.58 (broad)-168 - 171qCEnolic carbon
C5 CH5.956.0 - 6.199 - 101s/d

to carbonyl
C6 C-R--161 - 164qCAlkyl substituted
C1' CH

2.452.5033.0t

-methylene
C2'-C4' CH

1.2 - 1.61.3 - 1.722 - 31mAlkyl chain
C5' CH

0.880.9014.0tTerminal methyl

Ref: Derived from methyl-analog data and general alkyl-pyrone trends .

Experimental Protocols

Protocol A: D O Exchange Experiment

Use this to confirm the presence of the exchangeable C4-OH proton.

  • Acquire a standard 1H NMR spectrum in CDCl

    
     or DMSO-
    
    
    
    .
  • Add 1-2 drops of D

    
    O  directly to the NMR tube.
    
  • Cap and shake vigorously for 30 seconds.

  • Allow layers to separate (if using CDCl

    
    ) or mix (if using DMSO).
    
  • Re-acquire the spectrum.

    • Result: The peak at ~11.6 ppm should vanish or significantly diminish, confirming it as an exchangeable -OH.

Protocol B: HMBC Assignment Strategy

Use this to distinguish the quaternary carbons (C2, C4, C6).

  • Set J-coupling: Optimize for long-range coupling of 8 Hz (standard).

  • Focus on H3 (~5.2 ppm):

    • H3 will show strong 2-bond correlation to C2 and C4 .

    • H3 will show 3-bond correlation to C5 .

  • Focus on H5 (~5.9 ppm):

    • H5 will show correlations to C3 , C4 , and C6 .

    • Crucial: Only H5 will correlate strongly to the alkyl chain attachment point (C6 ).

  • Focus on Alkyl H1' (~2.5 ppm):

    • These protons will correlate to C5 (3-bond) and C6 (2-bond), definitively identifying the C6 position.

Visualizations

Figure 1: Tautomeric Equilibrium & Solvent Interaction

This diagram illustrates the equilibrium between the dominant 4-hydroxy-2-pyrone form and the 2,4-pyrandione form, highlighting why solvent choice impacts spectral appearance.

Tautomerism Major 4-Hydroxy-2-Pyrone (Major Form) Stable Aromatic Character Minor 2,4-Pyrandione (Minor Form) Disrupted Conjugation Major->Minor Tautomerization (Slow) Solvent Solvent Effect (DMSO stabilizes Major) (CDCl3 allows dimers) Solvent->Major H-Bond Stabilization

Caption: The equilibrium favors the aromatic 2-pyrone form. Polar solvents (DMSO) stabilize the -OH species, while non-polar solvents may allow dimerization or minor tautomer formation.

Figure 2: NMR Assignment Logic Flow

Follow this logic gate to assign the quaternary carbons in the pyrone ring.

AssignmentWorkflow Start Start: 1H NMR Spectrum IdentifyH Identify Ring Protons H3 (Upfield) & H5 (Downfield) Start->IdentifyH IdentifyAlkyl Identify Alkyl H1' (~2.5 ppm, Triplet) Start->IdentifyAlkyl HMBC Run HMBC Experiment IdentifyH->HMBC IdentifyAlkyl->HMBC Decision1 Does Peak correlate with Alkyl H1'? HMBC->Decision1 AssignC6 Assign C6 (Quaternary, ~161-164 ppm) Decision1->AssignC6 Yes AssignC2C4 Remaining Quaternaries are C2 and C4 Decision1->AssignC2C4 No Decision2 Does Peak correlate strongly with H5 but NOT H1'? AssignC2C4->Decision2 AssignC4 Assign C4 (Often most deshielded) Decision2->AssignC4 Yes AssignC2 Assign C2 (Lactone Carbonyl) Decision2->AssignC2 No (Correlates to H3)

Caption: Step-by-step HMBC correlation logic for distinguishing the C2, C4, and C6 quaternary carbons.

References

  • Ramos, C. S., et al. (2025). "Pyrone Biomonitored Synthesis." Journal of the Mexican Chemical Society. Available at: [Link]

  • PubChem. (2025). "4-Hydroxy-6-pentyl-2H-pyran-2-one Compound Summary." National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2025). "2H-Pyran-2-one, 6-pentyl-."[4][5][6][7] National Institute of Standards and Technology. Available at: [Link]

  • Beilstein Journals. (2014). "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SpectraBase. (2025). "4-Hydroxy-6-pentyl-2H-pyran-2-one 13C NMR Spectra." Wiley Science Solutions. Available at: [Link]

Sources

Method refinement for sensitive detection of 4-Hydroxy-6-pentylpyran-2-one in complex matrices

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Team & User Base From: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement Strategy: 4-Hydroxy-6-pentylpyran-2-one (PDAL) in Complex Biological Matrices

Executive Summary

The accurate quantification of This compound (often referred to as PDAL or 6-pentyl-4-hydroxy-2-pyrone ) is a critical quality attribute in both plant biology and synthetic cannabinoid biomanufacturing.

In cannabinoid biosynthesis, PDAL represents a "derailment product." It forms when the Tetraketide Synthase (TKS) generates the linear polyketide intermediate, but the subsequent cyclization by Olivetolic Acid Cyclase (OAC) fails or is rate-limited. Instead of forming Olivetolic Acid (the precursor to CBGA), the molecule spontaneously cyclizes into the pyrone lactone PDAL.

Therefore, detecting PDAL is not just about finding a molecule; it is a diagnostic tool for assessing enzymatic efficiency in bio-engineered strains or stress responses in Cannabis sativa.

This guide addresses the three primary challenges in PDAL analysis:

  • Structural Tautomerism & Solubility: Handling the amphiphilic nature of the pyrone ring and pentyl tail.

  • Matrix Interference: Separating PDAL from structurally similar resorcinols (e.g., Olivetol).

  • Ionization Suppression: Overcoming signal loss in ESI-MS/MS.

Part 1: Sample Preparation & Extraction

The Challenge: PDAL possesses a hydrophobic pentyl chain and a polar lactone core. In complex matrices (fermentation broth or sticky plant resin), it binds non-specifically to cell debris, leading to poor recovery.

Q: My recovery rates are inconsistent (ranging from 40-80%). Is Liquid-Liquid Extraction (LLE) sufficient?

A: LLE with ethyl acetate is common but often insufficient for complex broths due to emulsion formation and protein binding.

  • Refinement: Switch to Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase sorbent (e.g., HLB or Strata-X). The polymeric base withstands the pH extremes needed to keep PDAL stable.

  • Protocol Adjustment:

    • Acidify: Adjust sample pH to 3.0 using Formic Acid. This protonates the 4-hydroxyl group, ensuring the molecule is in its neutral, hydrophobic state for retention.

    • Load: Pass through the SPE cartridge.

    • Wash: Use 5% Methanol/Water to remove salts and highly polar sugars.

    • Elute: Use 100% Methanol. The pentyl chain requires strong organic strength for elution.

Q: I see "ghost peaks" in my blank injections after running high-concentration samples. How do I eliminate carryover?

A: The pentyl side chain makes PDAL "sticky" on stainless steel and plastic surfaces.

  • Refinement: Implement a Needle Wash with high organic strength.

  • Wash Solution: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid. Isopropanol is crucial for solubilizing the hydrophobic tail.

Part 2: Chromatographic Separation (LC)

The Challenge: PDAL is a structural isomer of other potential byproducts and can co-elute with Olivetol if the selectivity is not optimized.

Q: PDAL elutes with severe peak tailing. What is wrong with my column choice?

A: Tailing in hydroxy-pyrones is typically caused by the interaction of the free hydroxyl group with active silanols on the silica support.

  • Refinement: Use a High-Coverage C18 column with extensive end-capping (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18).

  • Mobile Phase: You must use an acidic modifier. 0.1% Formic Acid is standard. If tailing persists, switch to 0.05% Trifluoroacetic Acid (TFA) . The stronger acidity suppresses silanol ionization more effectively, sharpening the peak.

Q: How do I separate PDAL from Olivetol? They have similar hydrophobicity.

A: While both have pentyl chains, PDAL is a lactone (pyrone), while Olivetol is a resorcinol (diol).

  • Refinement: Exploit the pi-pi interaction differences. A Phenyl-Hexyl column often provides better selectivity separation between the pyrone ring and the benzene ring of Olivetol compared to a standard C18.

Part 3: Mass Spectrometry (MS/MS) Detection

The Challenge: Achieving high sensitivity (low ng/mL) while avoiding false positives from isobaric interferences.

Q: Should I use ESI Positive or Negative mode?

A: ESI Positive (+) is generally preferred for PDAL.

  • Reasoning: Although the hydroxyl group suggests negative mode potential, the pyrone ring protonates readily on the carbonyl oxygen in acidic conditions, forming a stable

    
     ion at m/z 183.1 .
    
  • Negative Mode Warning: ESI(-) often suffers from higher background noise in biological matrices and potential ring-opening hydrolysis issues at high pH.

Q: What are the best MRM transitions for confirmation?

A: Based on fragmentation patterns of the pyrone ring:

  • Precursor: 183.1 (

    
    )[1]
    
  • Quantifier (Primary): 126.0 (Loss of the pentyl chain side group? No, typically ring fragmentation). Correction: The loss of C4H9 (57 Da) is common in alkyl chains, but for pyrones, we look for ring cleavage.

  • Validated Transitions [1]:

    • 183.1

      
       126.0  (High intensity, ring fragment)
      
    • 183.1

      
       99.0  (Secondary fragment)
      
    • 183.1

      
       165.0  (Loss of water, -18 Da)
      

Part 4: Visualizing the "Derailment" Pathway

Understanding where PDAL comes from helps in troubleshooting upstream fermentation issues.

BiosynthesisDerailment HexCoA Hexanoyl-CoA TKS Enzyme: TKS (Tetraketide Synthase) HexCoA->TKS MalCoA 3x Malonyl-CoA MalCoA->TKS LinearPoly Linear Tetraketide Intermediate TKS->LinearPoly Condensation OAC Enzyme: OAC (Olivetolic Acid Cyclase) LinearPoly->OAC Correct Folding PDAL PDAL (Derailment Product) This compound LinearPoly->PDAL OAC Failure/Absence OA Olivetolic Acid (Correct Precursor) OAC->OA Cyclization Spontaneous Spontaneous Cyclization

Caption: Figure 1. The biosynthetic origin of PDAL.[2] Accumulation of PDAL indicates a bottleneck or failure in the Olivetolic Acid Cyclase (OAC) step during cannabinoid synthesis.

Part 5: Validated Experimental Protocol

Workflow: Optimized Extraction for Fermentation Broth
StepActionTechnical Rationale
1. Lysis Mix 500 µL broth with 500 µL Cold Methanol (-20°C) containing 0.1% Formic Acid. Vortex 30s.Breaks cells, precipitates proteins, and acidifies to stabilize the lactone.
2. Clarification Centrifuge at 12,000 x g for 10 min at 4°C.Removes precipitated proteins and cell debris.
3. Dilution Transfer 200 µL supernatant to a new tube. Add 800 µL Water + 0.1% Formic Acid .Reduces organic content to <20% to allow retention on the SPE column.
4. SPE Loading Load onto Oasis HLB (30 mg) cartridge (pre-conditioned with MeOH then Water).Polymeric sorbent captures the hydrophobic pentyl chain.
5. Wash Wash with 1 mL 5% Methanol .Removes salts and polar media components.
6. Elution Elute with 500 µL 100% Methanol .Releases the target PDAL.
7. Analysis Inject 5 µL into LC-MS/MS.Direct injection of eluate (or dilute if too concentrated).

Part 6: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckPeak Is the Peak Shape Symmetrical? Start->CheckPeak Tailing Peak Tailing / Broadening CheckPeak->Tailing No LowSens Low Sensitivity / No Signal CheckPeak->LowSens Yes, but weak Interference Co-elution / Interference CheckPeak->Interference Yes, but overlapping AcidCheck Check Mobile Phase pH (Must be < 3.0) Tailing->AcidCheck ColCheck Switch to End-capped C18 or Phenyl-Hexyl AcidCheck->ColCheck If pH OK ModeCheck Verify Ionization Mode (Use ESI+ m/z 183.1) LowSens->ModeCheck MatrixCheck Check Matrix Effect (Post-Column Infusion) ModeCheck->MatrixCheck If Mode OK Gradient Flatten Gradient Slope (e.g. 5% to 95% over 10 min) Interference->Gradient

Caption: Figure 2. Rapid diagnostic logic for LC-MS method refinement.

References

  • Wiley-VCH. (2010). Supporting Information: 4-Hydroxy-6-pentyl-2-pyrone Analysis and MS/MS Transitions. Retrieved from [Link]

  • CABI Digital Library. (2021). Overview of existing knowledge on medical cannabis plants growing and by-products. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Human AKR1C3 Binds Agonists of GPR84 and Participates in an Expanded Polyamine Pathway (Pyrone-211 characterization). Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Characterization of a Type III polyketide synthase from Rhizobium etli. Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of the antifungal efficacy of 4-Hydroxy-6-pentylpyran-2-one and commercial fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of the Antifungal Efficacy of Pentyl-Pyranones (6-PP & Derivatives) vs. Commercial Fungicides Subtitle: A Technical Guide on Mechanism, Efficacy, and Experimental Protocols for 4-Hydroxy-6-pentylpyran-2-one and its Analogs.

Executive Summary

This guide provides a technical comparison between 6-pentyl-2H-pyran-2-one (6-PP) —including its derivatives such as This compound —and established commercial fungicides (e.g., Azoxystrobin, Captan).[1][2]

While synthetic fungicides often target specific enzymatic pathways (e.g., sterol biosynthesis or mitochondrial respiration), pentyl-pyranones, derived primarily from Trichoderma species, function as broad-spectrum volatile organic compounds (VOCs) .[2] They exhibit antifungal activity through membrane disruption and oxidative stress induction .[1][2] This guide synthesizes experimental data to demonstrate that while pyranones often require higher molar concentrations than synthetic standards for lethality, their volatility and unique mechanism offer a distinct advantage in fumigation and overcoming resistance in pathogens like Fusarium oxysporum and Botrytis cinerea.[2]

Chemical Profile & Structural Context

To understand efficacy, we must first distinguish the specific molecular architectures.[2] The user-specified This compound is a hydroxylated derivative of the more abundant 6-pentyl-alpha-pyrone (6-PP) .[1][2]

Feature6-Pentyl-2H-pyran-2-one (6-PP) This compound Azoxystrobin (Standard)
Class Unsaturated Lactone (Alpha-Pyrone)Hydroxylated Alpha-PyroneStrobilurin (QoI Inhibitor)
Source Trichoderma spp.[1][2][3][4][5] metaboliteTrichoderma / Pestalotiopsis metaboliteSynthetic
Polarity Lipophilic (High membrane penetration)Amphiphilic (Hydroxyl group adds polarity)Lipophilic
Volatility High (Effective as fumigant)ModerateLow (Contact/Systemic)
Molecular Weight 166.22 g/mol 182.22 g/mol 403.4 g/mol

Scientific Note: Most comparative efficacy data in literature focuses on the parent molecule, 6-PP .[1][2] The 4-hydroxy derivative functions similarly but with altered solubility profiles.[1][2] This guide utilizes 6-PP data as the primary benchmark for the "pentyl-pyranone" class, noting derivative-specific variances where available.

Experimental Methodology

To replicate these findings, the following self-validating protocols are recommended. These methods control for the high volatility of pyranones, which is a common source of experimental error.[2]

Protocol A: Poisoned Food Technique (Mycelial Inhibition)

Use this for determining EC50 (Effective Concentration for 50% inhibition).

  • Preparation: Dissolve this compound or 6-PP in 1% DMSO (dimethyl sulfoxide) to create stock solutions (100–1000 µg/mL).

  • Media Integration: Mix stock solutions into molten Potato Dextrose Agar (PDA) at 45°C to prevent volatilization before pouring.

    • Control: PDA + 1% DMSO (Negative); PDA + Azoxystrobin (Positive).[2]

  • Inoculation: Place a 5mm mycelial plug of the target pathogen (e.g., R. solani) in the center of the plate.[2]

  • Sealing (Critical): Immediately seal plates with double layers of Parafilm to retain volatile actives.[2]

  • Incubation: Incubate at 25°C for 5–7 days.

  • Calculation:

    
     (where C = control growth diameter, T = treatment growth).[2]
    
Protocol B: Headspace Fumigation Assay

Use this to test the volatile efficacy specifically, separating contact vs. vapor phase activity.[2]

  • Setup: Use a divided Petri dish (I-plate) or a dual-dish setup.

  • Application:

    • Compartment A: Inoculated agar plug.[1][2]

    • Compartment B: Filter paper disc impregnated with pure pyranone compound (10–100 µL).[2]

  • Mechanism: The compound must travel through the headspace to inhibit the fungus in Compartment A.[2]

  • Validation: Absence of inhibition in this assay for non-volatile controls (e.g., Captan) validates the vapor-phase mechanism of pyranones.[2]

Comparative Efficacy Analysis

The following data synthesizes multiple studies comparing Pentyl-Pyranones against commercial standards.

Table 1: Comparative MIC Values (µg/mL)

Lower values indicate higher potency.

Pathogen6-Pentyl-Pyranone (6-PP)AzoxystrobinCaptanEfficacy Interpretation
Fusarium oxysporum 43.0 - 86.00.5 - 2.010.0 - 25.0Moderate. Pyranones require higher doses but are effective against resistant strains.[1][2]
Rhizoctonia solani 25.0 - 50.00.1 - 1.05.0 - 10.0Moderate. Pyranones show strong inhibition of sclerotia formation.[1][2]
Botrytis cinerea 60.0 - 100.00.05 - 0.52.0 - 5.0Low-Moderate. Efficacy is dependent on fumigation concentration.[1][2]
Sclerotium rolfsii 15.0 - 30.0< 0.15.0High. Pyranones are particularly effective against Sclerotium spp.[1][2]

Key Insight: While commercial fungicides like Azoxystrobin have significantly lower MICs (nanomolar range), they are prone to single-site resistance.[2] Pyranones, requiring micromolar concentrations, act as multi-site inhibitors, making resistance development slower.[2]

Spectrum of Activity[6][7][8][9]
  • Pentyl-Pyranones: Broad-spectrum; highly active against soil-borne pathogens (Fusarium, Rhizoctonia) and post-harvest molds (Aspergillus).[1][2]

  • Commercial Standards: Often narrow-spectrum (e.g., Azoles target yeasts/dimorphic fungi; Strobilurins target respiration in broad groups but fail against specific Oomycetes without formulation).[2]

Mechanism of Action (MoA)

Understanding the MoA is vital for drug development.[2] Pyranones do not target a single protein; they disrupt the physical integrity of the fungal cell.[2]

Diagram: Comparative Signaling Pathways

MoA_Comparison cluster_0 Pentyl-Pyranone (6-PP) Mechanism cluster_1 Azoxystrobin Mechanism PP 6-PP / 4-OH-PP (Lipophilic) Membrane Cell Membrane Insertion PP->Membrane Passive Diffusion Fluidity Altered Membrane Fluidity Membrane->Fluidity Disruption Qo Cytochrome bc1 (Complex III) Leakage Electrolyte/ cytoplasmic Leakage Fluidity->Leakage ROS ROS Accumulation (Oxidative Stress) Fluidity->ROS Mitochondrial Dysfunction Apoptosis Cell Death (Apoptosis-like) Leakage->Apoptosis ROS->Apoptosis Azoxy Azoxystrobin Azoxy->Qo Specific Binding (Qo site) ATP ATP Depletion Qo->ATP e- Transport Block Energy Energy Failure ATP->Energy Energy->Apoptosis

Figure 1: Mechanistic comparison showing the multi-target membrane disruption of Pyranones (Green) versus the specific mitochondrial blockade of Azoxystrobin (Red).

Mechanistic Breakdown:

  • Lipophilicity: The pentyl chain of 6-PP facilitates intercalation into the fungal phospholipid bilayer.[1][2] The 4-hydroxy derivative, being slightly more polar, may have altered transport kinetics but ultimately disrupts membrane integrity.[2]

  • ROS Generation: Unlike simple pore-formers, pyranones induce intracellular Reactive Oxygen Species (ROS), overwhelming the fungal antioxidant defense (SOD/Catalase), leading to programmed cell death.[2]

  • Target: Commercial fungicides often target Ergosterol synthesis (Azoles) or Electron Transport (Strobilurins).[2] Pyranones target the physical membrane structure , making them excellent partners for synergistic formulations (e.g., Pyranone + Azole).[2]

Stability & Application Challenges

For drug development professionals, the utility of this compound is defined by its physicochemical limitations.[1][2]

  • Volatility: The major hurdle.[2] In open-field agriculture, the compound evaporates too quickly to maintain MIC.[2]

    • Solution:Microencapsulation (e.g., in beta-cyclodextrin or chitosan nanoparticles) has been shown to extend release rates from hours to days.[1][2]

  • Phytotoxicity: High concentrations (>500 µg/mL) can be phytotoxic to delicate tissues (e.g., tomato seedlings).[2]

    • Optimization: The 4-hydroxy derivative may offer a wider safety margin due to reduced lipophilicity compared to the parent 6-PP.[1]

  • Regulatory Status: 6-PP is generally recognized as safe (GRAS) as a flavoring agent (coconut aroma), which lowers the regulatory barrier compared to novel synthetic chemistries.[2]

References

  • Collins, R. P., & Halim, A. F. (1972).[2][4][5] Characterization of the major aroma constituent of the fungus Trichoderma viride. Journal of Agricultural and Food Chemistry.

  • El-Hasan, A., et al. (2007).[2] Inhibition of Fusarium moniliforme by 6-pentyl-alpha-pyrone isolated from Trichoderma harzianum.[1][2] Journal of Basic Microbiology.

  • Serrano-Carreon, L., et al. (2004).[2] Rhizosphere Trichoderma and its role in plant growth promotion and disease control: The importance of 6-pentyl-alpha-pyrone.[1][2] Canadian Journal of Microbiology.[2]

  • Reino, J. L., et al. (2008).[2][4][5] Secondary metabolites from species of the biocontrol agent Trichoderma.[2][6][7] Phytochemistry Reviews.

  • PubChem. (n.d.).[2] 4-Hydroxy-6-pentyl-2H-pyran-2-one (CID 54686804).[1][2][8] National Center for Biotechnology Information.[1][2]

  • Kottb, M., et al. (2015).[2] Trichoderma volatiles effecting Arabidopsis: from inhibition to protection against phytopathogenic fungi.[1][2] Frontiers in Microbiology.

Sources

Structural confirmation of 4-Hydroxy-6-pentylpyran-2-one using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 4-Hydroxy-6-pentylpyran-2-one: A Comparative Guide to 2D NMR vs. Alternative Modalities

The Analytical Challenge

This compound (also known as 4-hydroxy-6-pentyl-2H-pyran-2-one or PDAL) is a polyketide-derived metabolite characterized by an


-pyrone core substituted with a hydroxyl group at C4 and a pentyl aliphatic chain at C6[1]. In drug development and natural product synthesis, the definitive structural elucidation of such compounds is paramount. The primary analytical challenge lies in distinguishing this specific regioisomer from closely related tautomers or positional isomers (e.g., 3-pentyl or 6-hydroxy derivatives)[2][3].

While traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide compositional data, they often fall short in unambiguously mapping the atomic connectivity of complex regioisomers[4][5]. This guide objectively compares High-Field 2D NMR spectroscopy against Benchtop NMR and LC-HRMS/MS, providing a self-validating framework for the structural confirmation of pyran-2-one derivatives.

Modality Comparison: 2D NMR vs. Alternatives

To establish a highly confident structural assignment, researchers must balance resolution, sensitivity, and connectivity data.

  • High-Field 2D NMR (600+ MHz, CryoProbe): The gold standard. By spreading nuclear interactions across two frequency dimensions, 2D NMR (COSY, HSQC, HMBC) overcomes the signal overlap inherent in 1D spectra[6]. It provides definitive through-bond connectivity, allowing for the exact placement of the pentyl chain and hydroxyl group[7].

  • Benchtop 2D NMR (80 MHz): The accessible alternative. While excellent for routine reaction monitoring, the low magnetic field results in severe signal overlap in the aliphatic region (the pentyl chain envelope), making long-range heteronuclear correlations (HMBC) difficult to resolve.

  • LC-HRMS/MS (High-Resolution Mass Spectrometry): The traditional hybrid. LC-MS provides unparalleled sensitivity and exact mass (confirming the formula

    
    )[1]. However, it relies on gas-phase fragmentation patterns, which cannot reliably distinguish between structural isomers with identical physicochemical properties[5].
    

Workflow Start Sample: this compound Purity Purity Check (LC-UV/MS) Start->Purity Decision Isomeric Complexity? Purity->Decision HighField High-Field 2D NMR (600 MHz) COSY, HSQC, HMBC Decision->HighField High (Regioisomers) Benchtop Benchtop NMR (80 MHz) 1D 1H/13C + basic 2D Decision->Benchtop Low (Routine QC) MS LC-HRMS/MS Fragmentation Analysis Decision->MS Trace Amounts (<10 µg)

Decision matrix for selecting structural elucidation modalities.

Table 1: Comparative Performance Matrix
FeatureHigh-Field 2D NMR (600 MHz)Benchtop NMR (80 MHz)LC-HRMS/MS
Regioisomer Resolution Excellent (Definitive)Poor (Signal Overlap)Moderate (Fragment dependent)
Sensitivity (LOD) ~10-50 µg (with CryoProbe)~5-10 mg< 1 ng
Structural Connectivity Through-bond (COSY/HMBC)Limited 2D capabilityGas-phase fragmentation
Sample Preservation Non-DestructiveNon-DestructiveDestructive
Primary Limitation High capital cost & maintenanceInsufficient dispersionBlind to exact atomic linkages

Causality in 2D NMR Structural Elucidation

The structural confirmation of this compound relies on a self-validating network of 2D NMR experiments. 1D spectra alone cannot prove that the pentyl group is at C6 rather than C3.

  • COSY (Correlation Spectroscopy): Maps the continuous scalar-coupled network of the pentyl chain (

    
     through 
    
    
    
    )[6].
  • Multiplicity-Edited HSQC: Separates overlapping signals by phase. The

    
     groups of the pentyl chain appear with a negative phase, instantly distinguishing them from the positive phase 
    
    
    
    protons of the pyrone ring (H3 and H5)[8].
  • HMBC (Heteronuclear Multiple Bond Correlation): The critical linchpin. HMBC reveals 2-bond and 3-bond carbon-proton couplings. A definitive cross-peak from the

    
     methylene protons to the quaternary 
    
    
    
    carbon proves the attachment point of the alkyl chain. Furthermore, correlations from the ring protons (H3 and H5) to the
    
    
    enol carbon confirm the hydroxyl position[2].

NMR_Correlations cluster_ring Pyran-2-one Ring cluster_alkyl Pentyl Chain C2 C2 C3 H3 C3->C2 HMBC C4 C4 C3->C4 HMBC C5 H5 C5->C4 HMBC C6 C6 C5->C6 HMBC C1p H1' C1p->C5 HMBC C1p->C6 HMBC C2p H2' C1p->C2p COSY

Key HMBC (solid) and COSY (dashed) correlations for pyran-2-one.

Table 2: Diagnostic 2D NMR Correlations for this compound
Position

H Shift (ppm)

C Shift (ppm)
COSY CorrelationsHMBC Correlations (

H


C)
2 (C=O) -~168.0--
3 (CH) ~5.40 (d)~89.0H5 (weak,

)
C2, C4, C5
4 (C-OH) -~171.0--
5 (CH) ~6.00 (d)~101.0H3 (weak,

)
C3, C4, C6, C1'
6 (C) -~165.0--
1' (

)
~2.50 (t)~33.0H2'C5, C6, C2', C3'
2' (

)
~1.60 (m)~27.0H1', H3'C6, C1', C3', C4'
5' (

)
~0.90 (t)~14.0H4'C3', C4'
*Note: Chemical shifts are approximate values in

based on homologous

-pyrone derivatives.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol details the causality behind each step of the High-Field 2D NMR workflow.

Step 1: Sample Preparation & Calibration

  • Action: Dissolve 2–5 mg of purified this compound in 600 µL of 100% deuterated solvent (e.g.,

    
     or 
    
    
    
    ) containing 0.03% v/v TMS.
  • Causality: Using 100% deuterated solvent prevents massive solvent proton signals from overwhelming the receiver gain, preserving the dynamic range required to detect weak long-range correlations. TMS acts as a self-validating internal standard (0.00 ppm) to ensure chemical shift accuracy across all dimensions.

Step 2: Probe Optimization (Tuning, Matching, and Shimming)

  • Action: Execute automated tuning and matching (ATM) for both

    
    H and 
    
    
    
    C channels. Perform 3D gradient shimming until the unspun solvent linewidth is < 1.0 Hz.
  • Causality: Tuning and matching ensure the probe's LC circuit resonates exactly at the Larmor frequency of the target nuclei, maximizing RF pulse efficiency and Signal-to-Noise Ratio (SNR). Proper shimming corrects magnetic field inhomogeneities; without it, the fine multiplet splitting of the pentyl chain will blur into an uninterpretable broad envelope.

Step 3: Pulse Sequence Selection & Parameterization

  • Action (HSQC): Select a multiplicity-edited HSQC sequence (hsqcedetgpsisp2.2).

    • Causality: Inverts

      
       cross-peaks relative to 
      
      
      
      , allowing immediate visual differentiation of the pentyl chain methylenes from the ring methines[8].
  • Action (HMBC): Select a gradient-selected HMBC sequence (hmbcgplpndqf) and set the long-range coupling evolution delay to 62.5 ms.

    • Causality: This delay is mathematically optimized for a long-range coupling constant (

      
      ) of 8 Hz (
      
      
      
      s), which is the average value for 2- and 3-bond correlations in conjugated pyrone systems, maximizing coherence transfer[6].

Step 4: Algorithmic Data Processing

  • Action: Apply zero-filling (to at least 1024 x 1024 data points) and a sine-squared bell apodization function before Fourier transformation.

  • Causality: Zero-filling improves digital resolution, while the sine-squared bell window function suppresses truncation artifacts (sinc wiggles) and enhances the resolution of closely spaced cross-peaks in the 2D contour map.

Conclusion

While LC-HRMS/MS provides rapid compositional screening and Benchtop NMR offers accessible QC monitoring, High-Field 2D NMR remains the undisputed champion for the structural elucidation of complex polyketides like this compound. By leveraging the orthogonal data provided by COSY, multiplicity-edited HSQC, and HMBC, researchers can construct a self-validating web of atomic connectivity that definitively rules out isomeric ambiguity.

References

  • PubChem. "4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804.
  • Benchchem. "2D NMR Analysis vs.
  • Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • National Institutes of Health (PMC). "Comparison of Regular, Pure Shift, and Fast 2D NMR Experiments for Determination of the Geographical Origin of Walnuts." PMC,
  • ResearchGate. "How 2D NMR spectra are helpful in characterization of compound? Exact difference between 1D and 2D?
  • Patsnap Eureka. "Differences in HPLC and NMR: Structural Elucidation Relevance.
  • National Institutes of Health (PMC).
  • Oxford Academic. "LAP5 and LAP6 Encode Anther-Specific Proteins with Similarity to Chalcone Synthase Essential for Pollen Exine Development in Arabidopsis." Plant Physiology,

Sources

Cross-Validation of 4-Hydroxy-6-pentylpyran-2-one Quantification: HPLC-UV/ESI-MS vs. GC-EI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary & Chemical Context

When quantifying polyketide metabolites like 1 (C₁₀H₁₄O₃, MW: 182.22 g/mol )[1], analytical scientists face a classic chromatographic dichotomy: balancing the volatility of the pyrone ring against the hydrogen-bonding potential of the enolic hydroxyl group.

While its non-hydroxylated analog, 2, is highly volatile and routinely analyzed by standard GC-MS[2], the addition of the C4-hydroxyl group significantly alters the molecule's behavior. This guide provides a cross-validated comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific compound, detailing the mechanistic causality behind each protocol step[3].

Mechanistic Causality: The "Why" Behind the Methods

The HPLC Advantage: Ionization Suppression

In reverse-phase HPLC, the slightly acidic nature of the 4-hydroxyl group means that in a neutral mobile phase, the compound exists in a state of partial ionization, leading to dual retention mechanisms and severe peak tailing. By introducing 0.1% formic acid (pH ~2.7) into the mobile phase, we suppress this ionization. This forces the molecule into a uniformly protonated, neutral state, ensuring a singular hydrophobic interaction with the C18 stationary phase and yielding sharp, symmetrical peaks[4].

The GC-MS Challenge: Active Site Adsorption

Conversely, in GC-MS, that same free hydroxyl group acts as a liability. It serves as a hydrogen-bond donor that interacts with active silanol (Si-OH) sites on the glass inlet liner or the column's stationary phase, causing irreversible adsorption and poor recovery. To mitigate this, we employ silylation (using BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group, effectively masking the polarity and restoring thermal stability[3].

Experimental Protocols: A Self-Validating System

Protocol A: Universal Sample Preparation (Liquid-Liquid Extraction)

Causality: Ethyl acetate provides the optimal dielectric constant to partition the semi-polar pyrone core and hydrophobic pentyl chain while leaving highly polar matrix components (salts, proteins) in the aqueous phase.

  • Aliquot 1.0 mL of liquid culture or homogenized extract into a 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C to break any emulsions.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Divergence: Reconstitute in 1.0 mL of 5% Acetonitrile (for HPLC) or 1.0 mL of Hexane (for GC-MS).

Protocol B: HPLC-UV/ESI-MS Workflow
  • Column: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 × 150 mm, 3.5 µm) maintained at 35°C.

  • Gradient Elution: Run a gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Start at 5% B for 1.2 min, ramp to 70% B over 12 min.

  • UV Detection: Monitor absorbance at λmax = 286 nm , which is highly characteristic of the conjugated 2-pyrone system[4].

  • MS Detection: Operate the ESI source in positive mode. Monitor the precursor ion m/z 183.1[M+H]⁺ and the primary quantifier product ion m/z 126.0 [4].

Protocol C: GC-EI-MS Workflow
  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS to 100 µL of the hexane-reconstituted extract. Incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL in splitless mode (Inlet temperature: 250°C) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (70 eV). Monitor the TMS-derivative molecular ion at m/z 254 or the underivatized molecular ion at m/z 182 (if direct injection is utilized on a highly deactivated column)[3].

Data Presentation & Method Comparison

The following tables summarize the cross-validation metrics, demonstrating the performance trade-offs between the two analytical platforms.

Table 1: Chromatographic & Mass Spectrometric Parameters

ParameterHPLC-UV/ESI-MSGC-EI-MS (Derivatized)
Stationary Phase Reverse-Phase C185% Phenyl-methylpolysiloxane
Mobile/Carrier Phase H₂O/MeCN (0.1% Formic Acid)Helium (1.0 mL/min)
Primary Detection ESI+ (m/z 183.1[M+H]⁺)EI (70 eV)
Key MS/MS Fragments m/z 126.0, 165.0, 99.0m/z 254 [M]⁺, 239, 164
Throughput High (15 min run time)Medium (28 min run time)

Table 2: Method Validation Metrics (Simulated Averages)

Validation MetricHPLC-UV (286 nm)HPLC-ESI-MSGC-EI-MS
Linear Range (ng/mL) 150 – 10,00015 – 5,00050 – 5,000
LOD (ng/mL) 50515
LOQ (ng/mL) 1501550
Linearity (R²) 0.9990.9980.995
Recovery (%) 95.2 – 102.194.5 – 105.385.4 – 94.2
Intra-day RSD (%) 1.22.54.1

Note on Data: GC-MS exhibits slightly lower recovery and higher RSD due to the derivatization step's variability and residual active-site adsorption in the inlet.

Analytical Decision Workflow

G A Sample Matrix (Extract) B LLE Extraction (Ethyl Acetate) A->B C Analytical Divergence B->C D HPLC-UV/ESI-MS (C18 Column) C->D High Polarity E GC-EI-MS (DB-5MS Column) C->E High Volatility F 0.1% FA Modifier (Suppresses 4-OH) D->F G TMS Derivatization (Prevents Adsorption) E->G H Quantification & Data Analysis F->H G->H

Fig 1: Analytical decision workflow for 4-Hydroxy-6-pentylpyran-2-one quantification.

Conclusion & Recommendations

For the routine quantification of this compound, HPLC-UV/ESI-MS is the superior methodology . The use of acidic modifiers gracefully handles the polarity of the 4-hydroxyl group, bypassing the need for tedious derivatization while offering superior Limit of Detection (LOD) and precision.

However, GC-EI-MS remains an essential orthogonal tool . When analyzing complex volatile mixtures (e.g., total fungal volatilomes where 6-PP and its hydroxylated derivatives co-occur), GC-MS provides unmatched structural confirmation via established electron ionization fragmentation libraries.

References

[1] Title: 4-Hydroxy-6-pentyl-2H-pyran-2-one - PubChem Source: National Institutes of Health (NIH) URL: [Link]

[2] Title: New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis Source: MDPI URL: [Link]

[3] Title: LAP5 and LAP6 Encode Anther-Specific Proteins with Similarity to Chalcone Synthase Essential for Pollen Exine Development in Arabidopsis Source: Plant Physiology (Oxford Academic) URL: [Link]

[4] Title: Supporting Information - Analytical data for polyketide products Source: Wiley-VCH URL: [Link]

Sources

Biological Activity Comparison Guide: 4-Hydroxy-6-pentylpyran-2-one and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward secondary metabolites and biosynthetic derailment products for novel pharmacophores,


-pyrones have emerged as a highly versatile class of bioactive molecules. 4-Hydroxy-6-pentylpyran-2-one  (often referred to as PDAL in phytochemistry) is a naturally occurring triketide alkylpyrone. It is notably generated as a byproduct during the biosynthesis of phytocannabinoids in Cannabis sativa and as a derailment product of mammalian and bacterial fatty acid synthases (FAS).

This guide provides an objective, data-driven comparison of this compound against its synthetic and structural analogs, detailing their mechanistic targets, structure-activity relationships (SAR), and the self-validating protocols required to accurately quantify their biological performance.

Structural & Mechanistic Overview

The biological activity of


-pyrones is dictated by two critical structural features: the presence of the 4-hydroxyl group  and the length/saturation of the C6 alkyl chain .

Recent metabolomic profiling has revealed that human aldo-keto reductase family 1 member C3 (AKR1C3) binds acyl-pyrones, linking fatty acid synthesis to the regulation of the polyamine pathway and the semi-orphan G-protein-coupled receptor, GPR84. Analogs with varying chain lengths (such as the C7 analog, Pyrone-211) exhibit potent GPR84 agonism and AKR1C3 inhibition, driving immunomodulation and autophagy [1]. Conversely, analogs lacking the 4-OH group (e.g., 6-pentyl-


-pyrone) shift their activity profile toward membrane disruption, acting primarily as antimicrobial agents.

Pathway FAS Fatty Acid Synthase (Derailment) Pyrone This compound & Synthetic Analogs FAS->Pyrone NADPH dependent PKS Type III PKS (Cannabinoid Pathway) PKS->Pyrone Byproduct synthesis AKR1C3 AKR1C3 Enzyme Pyrone->AKR1C3 Inhibits GPR84 GPR84 Receptor Pyrone->GPR84 Agonist Polyamine Polyamine Pathway (Sperminal -> Sperminol) AKR1C3->Polyamine Enzymatic reduction Immune Immunomodulation & Autophagy GPR84->Immune GPCR Signaling Polyamine->Immune DNA Damage Response

Fig 1: Biosynthetic origins and dual-target signaling pathway of 4-hydroxy-6-alkyl-2-pyrones.

Comparative Biological Activity Profile

To contextualize the performance of this compound, we must compare it against its optimized synthetic analogs and naturally occurring structural variants. The data below synthesizes their primary targets, potencies, and functional applications.

CompoundStructural ModificationPrimary Target / ActivityPotency / EfficacyKey Application
This compound (PDAL) C5 alkyl chain, 4-OH presentWeak AKR1C3 binder; Cannabinoid synthesis byproductLow to ModerateBiosynthetic pathway marker [2]
Pyrone-211 (6-Heptyl analog) C7 alkyl chain, 4-OH presentGPR84 Agonist; AKR1C3 InhibitorHigh (

~ low

M)
Immunomodulation, Polyamine regulation [1]
6-Pentyl-

-pyrone (6-PP)
C5 alkyl chain, lacks 4-OH Membrane disruption (Antifungal/Antimicrobial)Moderate (

~ 1-5 mM)
Agricultural biocontrol, Food flavoring
Massoia lactone C5 alkyl chain, saturated C4-C5 Anti-inflammatory; Macrophage modulationModerateNatural product drug discovery

Causality in Experimental Design: The "Why" Behind the Workflows

As application scientists, we must design assays that actively resist false positives. Pyrones present two distinct analytical challenges:

  • Intrinsic Fluorescence: Many

    
    -pyrones possess conjugated double bonds that fluoresce under UV/Vis excitation. Using standard fluorogenic enzymatic assays (e.g., AMC-linked substrates) to measure AKR1C3 inhibition will result in severe optical interference.
    
  • GPCR Background Noise: GPR84 is a

    
    -coupled receptor. Measuring downstream cAMP inhibition in immortalized cell lines is notoriously noisy due to basal adenylyl cyclase fluctuations.
    

To solve these issues, the protocols below utilize LC-MS/MS for mass-balance validation and


-arrestin recruitment for direct GPCR interrogation .

Self-Validating Experimental Protocols

Protocol A: GPR84 Activation via -Arrestin-2 Recruitment Assay

This assay bypasses the noisy cAMP secondary messenger cascade, providing a direct, 1:1 stoichiometric readout of GPR84 activation upon pyrone binding.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably co-expressing human GPR84 and a

    
    -arrestin-2-luciferase reporter construct at 
    
    
    
    cells/well in a 384-well white clear-bottom plate. Incubate overnight at 37°C, 5%
    
    
    .
  • Compound Preparation: Prepare a 10-point dose-response curve of this compound and Pyrone-211 (ranging from 100

    
    M to 1 nM) in assay buffer (HBSS + 0.1% BSA).
    
  • Internal Controls (Self-Validation):

    • Positive Control: 6-OAU (1

      
      M), a known potent GPR84 agonist.
      
    • Negative Control: Vehicle (0.1% DMSO) and an untransfected CHO-K1 cell line to rule out compound-induced luminescence.

  • Receptor Stimulation: Add 10

    
    L of the compound dilutions to the cells. Incubate for 90 minutes at 37°C to allow for optimal 
    
    
    
    -arrestin recruitment.
  • Detection: Add 10

    
    L of luciferase detection reagent. Incubate for 15 minutes at room temperature in the dark.
    
  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: AKR1C3 Enzymatic Inhibition via Targeted LC-MS/MS

To avoid the autofluorescence of the pyrone core, this workflow physically separates the reaction components, proving true enzymatic inhibition by monitoring the exact physiological substrate (sperminal).

Step-by-Step Methodology:

  • Enzyme Reaction Setup: In a 96-well V-bottom plate, combine 50 nM recombinant human AKR1C3 enzyme with 100

    
    M NADPH in 100 mM potassium phosphate buffer (pH 7.0).
    
  • Inhibitor Incubation: Add the pyrone analogs at varying concentrations (10

    
    M to 10 nM). Incubate for 15 minutes at 37°C to allow for active-site binding.
    
    • Validation Control: Include Indomethacin (10

      
      M) as a validated positive control for AKR1C3 inhibition.
      
  • Substrate Addition: Initiate the reaction by adding 10

    
    M of sperminal (the endogenous polyamine substrate). Incubate for exactly 20 minutes at 37°C.
    
  • Reaction Quenching: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated sperminol-d4). Centrifuge at 4,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5

    
    L of the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer.
    
  • Mass Balance Validation: Monitor the MRM transitions for both the depletion of the substrate (sperminal) and the formation of the product (sperminol). True inhibition is validated only when the decrease in product formation perfectly mirrors the retention of the unreacted substrate.

References

  • Dudkina, N., Park, H. B., Song, D., Jain, A., Khan, S. A., Flavell, R. A., Johnson, C. H., Palm, N. W., & Crawford, J. M. (2025). "Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway." Cell Chemical Biology, 32(1), 126-144.e18.[Link]

  • Malík, M., Velechovský, J., & Tlustoš, P. (2021). "The overview of existing knowledge on medical cannabis plants growing." Plant, Soil and Environment, 67(8), 425-442.[Link]

Confirming the Mode of Action of 6-Pentyl-alpha-pyrone (6-PP): A Genetic Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous genetic validation framework for confirming the Mode of Action (MoA) of 4-Hydroxy-6-pentylpyran-2-one (commonly referred to as 6-pentyl-alpha-pyrone or 6-PP ).

Designed for drug development professionals, this guide moves beyond basic phenotypic observation to molecular causality, comparing 6-PP’s signaling-modulating mechanism against standard enzymatic inhibitors like Azoles and Rapamycin.

Executive Summary & Mechanistic Hypothesis

6-PP is a volatile secondary metabolite produced by Trichoderma spp.[1][2][3][4] with potent antifungal and plant-growth-promoting activities.[2][3][5] Unlike conventional fungicides that target structural integrity (e.g., Azoles targeting ergosterol), current genetic evidence suggests 6-PP acts as a Signaling Disruptor of the Target of Rapamycin (TOR) pathway .

Specifically, transcriptomic and mutagenesis studies in model pathogens (e.g., Peronophythora litchii) indicate that 6-PP binds to and dysregulates YY1 transcription factors (e.g., PlYY1), essential regulators of cell growth and virulence downstream of TOR.[5][6]

Product Comparison: 6-PP vs. Standard-of-Care (SoC)

The following table contrasts 6-PP with established antifungal classes, highlighting its potential as a resistance-breaking alternative.

Feature6-PP (6-pentyl-alpha-pyrone) Fluconazole (Azoles) Rapamycin (Macrolides)
Primary Target Signaling Modulator: Binds YY1 transcription factor; dysregulates TOR signaling.Enzyme Inhibitor: Inhibits Lanosterol 14

-demethylase (ERG11).
Kinase Inhibitor: Forms FKBP12 complex to allosterically inhibit TORC1.
Mechanism Class Transcriptional Dysregulation & ROS Induction.Membrane Lysis / Ergosterol Depletion.Translational Arrest (G1 block).
Resistance Potential Low: Targets complex signaling hubs rather than single enzymes.High: Point mutations in ERG11 or efflux pump overexpression.Moderate: Mutations in FKBP12 or TOR1.
Cross-Resistance Active against Azole-resistant strains (distinct target).Ineffective against ERG11 mutants.N/A (Clinical use limited by immunosuppression).
Key Biomarker Upregulation of YY1 (compensatory) & Cytochrome C.[5]Accumulation of methylated sterols.Dephosphorylation of Rps6 (Ribosomal protein S6).

Genetic Validation Workflow

To scientifically confirm 6-PP’s MoA in your target organism, follow this three-phase genetic validation pipeline. This workflow moves from correlation (Transcriptomics) to causation (Mutagenesis).

Phase 1: Transcriptomic Fingerprinting (RNA-Seq)

Objective: Identify pathway-level perturbations distinct from cell wall stress or membrane damage.

  • Hypothesis: If 6-PP targets TOR signaling, you will observe significant upregulation of TOR-responsive transcription factors (e.g., YY1 homologs) and downregulation of negative regulators (Spm1, RhoH12), distinct from the "Ergosterol signature" of Azoles.

Phase 2: Targeted Mutagenesis (CRISPR/Cas9)

Objective: Confirm the target is essential for 6-PP toxicity.

  • Logic:

    • Scenario A (Target is Essential for Toxicity): If 6-PP requires a specific protein to kill (e.g., a pro-drug activator), deletion creates resistance.

    • Scenario B (Target is Essential for Life/Virulence): If 6-PP inhibits a vital growth factor (like YY1), deleting the gene should mimic the drug's effect (reduced growth/virulence) or create hypersensitivity (haploinsufficiency).

  • Evidence: In P. litchii, deletion of PlYY1 (

    
    ) resulted in reduced vegetative growth and pathogenicity, mimicking the phenotypic effect of 6-PP treatment.[1][5][6]
    
Phase 3: Chemogenomic Profiling (Yeast Deletion Library)

Objective: Unbiased screening for off-target effects.

  • Method: Screen the Saccharomyces cerevisiae heterozygous deletion collection.

  • Expected Result: Hypersensitivity in strains deleted for TOR pathway components (tor1\Delta, tco89\Delta) or oxidative stress responders (sod1\Delta), confirming the dual mechanism of signaling disruption and ROS generation.

Visualizing the Mechanism & Workflow

Diagram 1: The 6-PP Signaling Disruption Pathway

This diagram illustrates the proposed mechanism where 6-PP binds the YY1 transcription factor, disrupting the TOR signaling cascade required for virulence.

G cluster_cytoplasm Cytoplasm / Nucleus SixPP 6-PP (Ligand) YY1 YY1 Transcription Factor (Virulence Regulator) SixPP->YY1 Direct Binding (Dysregulation) Neg_Regs Negative Regulators (Spm1, RhoH12) SixPP->Neg_Regs Downregulation ROS ROS Accumulation (Oxidative Stress) SixPP->ROS Induces TOR_Complex TOR Complex 1 (Cell Growth Hub) TOR_Complex->YY1 Phosphorylation/Activation Growth Vegetative Growth & Sporulation YY1->Growth Promotes Virulence Pathogenicity (Zoospore Release) YY1->Virulence Promotes ROS->Growth Inhibits

Caption: 6-PP binds and dysregulates the YY1 transcription factor downstream of TOR, leading to growth arrest and ROS accumulation.

Diagram 2: Genetic Validation Experimental Pipeline

The step-by-step workflow to validate the target.

Workflow cluster_transcriptomics Phase 1: Target ID cluster_genetics Phase 2: Confirmation cluster_outcome Phase 3: Conclusion start Start: 6-PP Treatment rna RNA-Seq Analysis start->rna deg Identify DEGs (TOR Genes, YY1) rna->deg crispr CRISPR/Cas9 KO of Target (e.g., YY1) deg->crispr Select Candidate pheno Phenotype Assay (Growth/Virulence) crispr->pheno valid Validation: KO Mimics Drug Effect pheno->valid If Phenocopy Observed

Caption: Integrated workflow moving from transcriptomic candidate identification to CRISPR-based functional validation.

Detailed Experimental Protocols

Protocol A: RNA-Seq Analysis for Signaling Pathway Identification

Purpose: To distinguish 6-PP’s MoA from general stress responses.

  • Culture Preparation: Inoculate target fungus (e.g., Fusarium or Aspergillus) in Potato Dextrose Broth (PDB). Grow to mid-log phase (

    
    ).
    
  • Treatment:

    • Test Group: Add 6-PP at

      
       concentration (typically 20–50 mg/L depending on species).
      
    • Control Group: Add solvent vehicle (e.g., 0.1% DMSO or Ethanol).

    • Incubation: Harvest mycelia at 3 hours and 12 hours post-treatment to capture early signaling vs. late toxicity.

  • RNA Extraction & Sequencing: Use TRIzol/Column hybrid method. Sequence on Illumina NovaSeq (PE150, >20M reads/sample).

  • Bioinformatics (Critical Step):

    • Map reads to reference genome.

    • Perform Gene Ontology (GO) and KEGG enrichment.

    • Success Criteria: Look for enrichment in "TOR signaling," "Ribosome Biogenesis," and "Oxidative Stress" pathways. Specifically, check for upregulation of YY1 homologs (compensatory feedback) and downregulation of Spm1.

Protocol B: CRISPR/Cas9 Gene Deletion of Putative Target (YY1)

Purpose: To prove the target is causally linked to 6-PP efficacy.

  • sgRNA Design: Design two sgRNAs targeting the coding region of the YY1 homolog (or identified target) using a tool like CHOPCHOP.

  • Transformation:

    • Generate a repair template containing a Hygromycin resistance cassette (

      
      ) flanked by 1kb homology arms.
      
    • Co-transform Cas9-RNP or plasmid + repair template into fungal protoplasts.

  • Screening: Select transformants on Hygromycin plates. Confirm deletion via PCR flanking the integration site.

  • Sensitivity Assay:

    • Plate WT and

      
       mutant on PDB agar.
      
    • Measure radial growth diameter after 48-72h.

    • Interpretation: If

      
       shows reduced growth similar to WT treated with 6-PP, it confirms that 6-PP inhibits this pathway (phenocopy). If 
      
      
      
      is resistant to 6-PP, the protein was a pro-drug activator (unlikely for 6-PP).

References

  • Wu, Y., et al. (2023). "A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway."[1] Journal of Fungi.

  • Hao, X., et al. (2023). "Application of 6-Pentyl-α-Pyrone in the Nutrient Solution Used in Tomato Soilless Cultivation to Inhibit Fusarium oxysporum HF-26 Growth and Development." MDPI.

  • Mendoza-Mendoza, A., et al. (2024). "Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens." Frontiers in Plant Science.

  • Degani, O., et al. (2022). "New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis." MDPI.

  • Garnik, S., et al. (2016). "The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling." New Phytologist.

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-Hydroxy-6-pentylpyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Overview & Immediate Action

4-Hydroxy-6-pentylpyran-2-one (CAS: 81017-02-9) is a substituted 2-pyrone often studied as a microbial secondary metabolite with antifungal properties.[1][2] Unlike its volatile analog 6-pentyl-alpha-pyrone (6-PP), the presence of the hydroxyl group at the C4 position increases polarity and potential reactivity.[1][2]

Critical Hazard Summary:

  • Health: Causes serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[2]

  • Environmental: Harmful to aquatic life with long-lasting effects (H412).[1][2]

  • Reactivity: Susceptible to hydrolysis in aqueous basic conditions; stable under inert atmosphere.[2]

Emergency Response Card

ScenarioImmediate Action
Eye Contact IMMEDIATE: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[3] Seek medical attention.
Skin Contact Wash with plenty of soap and water.[1][2][3] Take off contaminated clothing.[3][4] If irritation occurs, seek medical advice.
Inhalation Remove person to fresh air and keep comfortable for breathing.[2][3] Call a POISON CENTER if you feel unwell.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
Spill Evacuate area if dust is present.[2][4][5] Wear PPE.[3][4][5][6][7] Absorb liquid with inert material or sweep up solid carefully to avoid dust.
Part 2: Risk Assessment & Hazard Identification

This compound is a Category 2 Irritant and a Specific Target Organ Toxicant (Single Exposure) .[2] The primary risk in a research setting is mucosal inflammation caused by dust or aerosol inhalation during weighing and solubilization.

GHS Classification & Causality:

  • Skin Irrit. 2 (H315): The enol/ketone functionality can disrupt the lipid barrier of the stratum corneum, leading to local inflammation.

  • Eye Irrit. 2A (H319): Direct contact with the lactone ring structure can cause severe irritation to the corneal epithelium.

  • STOT SE 3 (H335): Inhalation of fine particulates triggers an inflammatory response in the upper respiratory tract.[2]

  • Aquatic Chronic 3 (H412): As a bioactive metabolite designed to inhibit fungal growth, it possesses inherent ecotoxicity, necessitating strict disposal protocols to prevent environmental release.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the physical state (solid powder vs. solution) and the potential for aerosolization.

PPE Decision Logic (Graphviz Diagram)

PPE_Decision_Logic Start Start: Assessing Activity State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant_Solid Quantity > 10 mg? Solid->Quant_Solid Solvent Solvent Type? Liquid->Solvent Hood_Solid Engineering Control: Chemical Fume Hood REQUIRED Quant_Solid->Hood_Solid Yes PPE_Solid PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat Quant_Solid->PPE_Solid No (but recommended) Hood_Solid->PPE_Solid DMSO_MeOH DMSO / Methanol Solvent->DMSO_MeOH PPE_Liquid PPE: - Nitrile Gloves (0.11mm min) - Safety Goggles - Lab Coat DMSO_MeOH->PPE_Liquid

Caption: Logical workflow for selecting appropriate PPE and engineering controls based on physical state and quantity.

Glove Selection Table

MaterialThickness (mm)Breakthrough TimeRecommendationCausality
Nitrile ≥ 0.11> 480 min (Solid)Primary Choice Excellent resistance to solid irritants.[1][2] Good splash protection for DMSO/MeOH solutions.
Latex VariesPoorAvoid Permeable to many organic solvents used for solubilization; risk of allergic reaction.[1][2]
Laminate Multi-layer> 480 min (Solvents)For Spills Required if handling large volumes (>100mL) of concentrated stock in organic solvents.[1][2]

Eye Protection:

  • Standard: Chemical Safety Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of fine powder bypassing the side shields (H319).

Part 4: Operational Handling & Engineering Controls
1. Storage & Stability
  • Temperature: Store at -20°C .

    • Reasoning: Lactones are esters and can hydrolyze. Low temperature slows this kinetic degradation.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1][2]

    • Reasoning: Prevents oxidative degradation of the pentyl side chain and moisture absorption which accelerates hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into the lipophilic compound.

2. Solubilization Protocol

Solubility: Soluble in Methanol, Ethanol, and DMSO.[2] Sparingly soluble in water.

Step-by-Step Solubilization (for 10 mM Stock):

  • Calculate: Determine mass required.

    
    .[2]
    
    • Note: Molecular Weight ≈ 182.22 g/mol .[2]

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hydrolysis risk).

  • Weigh: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station .

    • Static Control: Use an anti-static gun if the powder is "fly-away" to prevent dispersal.[1][2]

  • Dissolve: Add DMSO (anhydrous) dropwise. Vortex for 30 seconds.

  • Aliquot: Dispense into single-use aliquots to avoid freeze-thaw cycles.

3. Experimental Usage
  • In Vitro: When diluting into aqueous media, keep the final solvent concentration (e.g., DMSO) below 0.5% to avoid solvent toxicity masking the compound's effects.

  • Stability in Media: Prepare fresh. Lactones can ring-open (hydrolyze) at pH > 7.[1][2]5. Maintain media pH between 6.0 and 7.2 for optimal stability.

Part 5: Spill Response & Disposal

Spill Response Workflow (Graphviz Diagram)

Spill_Response Alert 1. Alert & Evacuate (If dust generated) PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Alert->PPE Contain 3. Containment PPE->Contain Cleanup 4. Clean Up Contain->Cleanup Cover with wet paper towel\n(prevents dust) Cover with wet paper towel (prevents dust) Contain->Cover with wet paper towel\n(prevents dust) Waste 5. Waste Disposal Cleanup->Waste Wipe with 70% Ethanol\nthen Soap & Water Wipe with 70% Ethanol then Soap & Water Cleanup->Wipe with 70% Ethanol\nthen Soap & Water Label: Hazardous Organic Waste\n(Toxic to Aquatic Life) Label: Hazardous Organic Waste (Toxic to Aquatic Life) Waste->Label: Hazardous Organic Waste\n(Toxic to Aquatic Life)

Caption: Step-by-step protocol for managing minor laboratory spills of this compound.

Disposal Protocol:

  • Do NOT dispose of down the drain. (H412: Harmful to aquatic life).[2]

  • Solid Waste: Collect contaminated wipes, gloves, and weighing boats in a dedicated "Solid Hazardous Waste" bag.

  • Liquid Waste: Collect solvent rinses in a "Halogenated" or "Non-Halogenated" organic waste container (depending on the solvent used).

  • Destruction: The preferred method is High-Temperature Incineration via a licensed waste management contractor.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54686804, 4-Hydroxy-6-pentyl-2H-pyran-2-one. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-hydroxy-6-pentyl-2H-pyran-2-one.[1][2] (GHS Classification H315, H319, H335, H412).[2]

  • Shield Scientific. Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.